Mal-amido-PEG8-val-gly
Beschreibung
Eigenschaften
Molekularformel |
C33H56N4O15 |
|---|---|
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1 |
InChI-Schlüssel |
FAODAGQUHQEXCK-YTTGMZPUSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG8-val-gly Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG8-val-gly moiety is a sophisticated, cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core mechanism of action, from antibody conjugation to intracellular payload release. The strategic combination of a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protease-cleavable dipeptide sequence ensures stable drug circulation and targeted payload delivery within cancer cells. This document outlines the key chemical and biological processes, presents illustrative quantitative data, and provides detailed experimental protocols for the characterization of ADCs employing this linker.
Core Components and Their Functions
The this compound linker is a heterobifunctional molecule designed with distinct functional units, each contributing to the overall efficacy and safety profile of an ADC.
-
Maleimide Group: This reactive group facilitates the covalent conjugation of the linker to the antibody. Specifically, it reacts with the free sulfhydryl groups of cysteine residues on the monoclonal antibody (mAb) via a Michael addition reaction, forming a stable thioether bond. This allows for site-specific conjugation, particularly with engineered cysteines, leading to a more homogeneous drug-to-antibody ratio (DAR).
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several favorable properties to the ADC. It enhances the aqueous solubility of the often-hydrophobic payload, reduces aggregation, and can shield the payload from premature degradation in the bloodstream. The PEG spacer can also influence the pharmacokinetic profile of the ADC.
-
Valine-Glycine (Val-Gly) Dipeptide: This dipeptide sequence serves as the cleavage site for specific lysosomal proteases. The Val-Gly linker is designed to be stable in the systemic circulation but is recognized and cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1]
-
Self-Immolative Spacer (e.g., p-aminobenzyl carbamate (B1207046) - PABC): Often used in conjunction with the Val-Gly linker, a self-immolative spacer like PABC connects the dipeptide to the cytotoxic payload. Following the enzymatic cleavage of the Val-Gly amide bond, the PABC group undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active form of the drug.[2]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The mechanism of action of an ADC utilizing the this compound linker can be described in a stepwise manner, as illustrated in the signaling pathway diagram below.
-
Circulation and Targeting: The ADC circulates systemically. The linker remains stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the optimal conditions for linker cleavage.
-
Enzymatic Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the amide bond of the Val-Gly dipeptide.[1]
-
Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[2]
-
Induction of Apoptosis: The released payload binds to its intracellular target (e.g., tubulin for auristatins), disrupting cellular processes and ultimately leading to apoptosis of the cancer cell.
Quantitative Data Summary
The following tables provide a template for the presentation of key quantitative data for an ADC utilizing the this compound linker. The values presented are illustrative and should be determined experimentally for each specific ADC construct.
Table 1: Conjugation and Physicochemical Properties
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| Solubility | >10 mg/mL in PBS | Visual Inspection/UV-Vis Spectroscopy |
Table 2: In Vitro Linker Stability and Cleavage
| Assay | Matrix | Half-life (t½) / % Cleavage | Method |
| Plasma Stability | Human Plasma | >150 hours | LC-MS/ELISA |
| Plasma Stability | Mouse Plasma | >100 hours | LC-MS/ELISA |
| Cathepsin B Cleavage | Purified Cathepsin B | >90% cleavage in 4 hours | LC-MS |
| Lysosomal Homogenate | Tumor Cell Lysate | >80% cleavage in 6 hours | LC-MS |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Expression | IC50 (nM) | Method |
| SK-BR-3 (Breast Cancer) | High HER2 | 0.5 | CellTiter-Glo® |
| BT-474 (Breast Cancer) | High HER2 | 1.2 | MTT Assay |
| MDA-MB-231 (Breast Cancer) | Low HER2 | >1000 | CellTiter-Glo® |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of ADCs. The following protocols provide a starting point for researchers working with the this compound linker.
Protocol 1: Antibody-Linker Conjugation
This protocol describes the conjugation of the this compound-Payload to a monoclonal antibody via cysteine residues.
References
An In-depth Technical Guide to Mal-amido-PEG8-val-gly: Structure, Function, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the trifunctional linker, Mal-amido-PEG8-val-gly, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its molecular structure, mechanism of action, and provide detailed experimental protocols for its application in bioconjugation, alongside quantitative data analysis.
Core Structure and Functional Components
This compound is a precisely engineered heterobifunctional linker designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure is comprised of three key functional domains:
-
Maleimide (B117702) Group: This thiol-reactive moiety enables the specific and efficient covalent conjugation to cysteine residues on proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond, and is most efficient at a pH range of 6.5-7.5.
-
Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a hydrophilic spacer that enhances the solubility of the entire ADC in aqueous environments. It also provides flexibility, minimizes non-specific interactions, and reduces steric hindrance between the antibody and the payload.
-
Valine-Glycine (val-gly) Dipeptide: This dipeptide sequence serves as a substrate for the lysosomal protease, Cathepsin B. This enzyme is often overexpressed in tumor cells, providing a mechanism for targeted payload release within the cancerous cell.
Often, this core structure is further functionalized with a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), to ensure the efficient release of an unmodified payload after enzymatic cleavage.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its common derivatives.
| Property | This compound | This compound-PAB-OH | This compound-PAB-PNP |
| Molecular Formula | C33H56N4O15[1] | C40H63N5O15[2] | C47H66N6O19[3][4] |
| Molecular Weight | 748.8 g/mol [1] | 854.0 g/mol [2] | 1019.1 g/mol [3][4] |
| Purity | ≥98%[1] | ≥98%[2] | Not Specified |
| Storage Condition | -20°C[1] | -20°C[2] | -20°C[3] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in DMSO, DMF |
Mechanism of Action in Antibody-Drug Conjugates
The functionality of this compound within an ADC is a multi-step process, beginning with systemic circulation and culminating in targeted cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of this compound in the development of ADCs.
Antibody-Drug Conjugation via Thiol-Maleimide Ligation
This protocol describes the conjugation of a maleimide-functionalized linker to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload construct
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching reagent: N-acetyl-L-cysteine (NAC)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction (with TCEP):
-
Adjust the antibody solution to a concentration of 5-10 mg/mL in the Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound-payload construct in an organic solvent such as DMSO to a stock concentration of 10 mM.
-
Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Add a 2-5 fold molar excess of NAC over the initial amount of linker-payload to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and quenching reagent.
-
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the release of the payload from the ADC in the presence of Cathepsin B.
Materials:
-
Purified ADC
-
Human Cathepsin B
-
Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a 1 µM solution of the ADC in the Assay Buffer.
-
Prepare a 20 nM solution of Cathepsin B in the Assay Buffer.
-
Pre-warm both solutions to 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Cathepsin B solution to the ADC solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction in the aliquot by adding an excess of cold Quenching Solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different ADC species using a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100
-
-
Quantitative Data Summary
The following table presents typical quantitative data obtained from the characterization of an ADC synthesized with a this compound linker.
| Parameter | Typical Value/Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC |
| Payload Release (in vitro Cathepsin B assay, 4h) | >90% | LC-MS/MS |
| Payload Release (in human plasma, 72h) | <10% | LC-MS/MS |
| Monomer Content | >95% | Size-Exclusion Chromatography (SEC) |
Conclusion
This compound is a versatile and highly effective linker for the development of targeted antibody-drug conjugates. Its well-defined structure, incorporating a specific conjugation moiety, a biocompatible spacer, and a protease-cleavable dipeptide, allows for the creation of ADCs with a favorable therapeutic index. A thorough understanding of its chemical properties and the application of robust experimental protocols are essential for the successful design and synthesis of novel bioconjugates for therapeutic and research applications. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this advanced linker technology in their work.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Valine-Glycine Dipeptide in Cleavable Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a chemical bridge connecting these two components, is of paramount importance to the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to selectively release the payload upon internalization into target cancer cells. Among the various classes of cleavable linkers, those based on dipeptides have gained significant traction.
This technical guide provides an in-depth exploration of the valine-glycine (Val-Gly) dipeptide as a component of cleavable linkers in ADCs. While the valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) linkers are more extensively documented, the Val-Gly linker is also utilized in the design of ADCs.[1] This guide will delve into the theoretical underpinnings of its cleavage mechanism, present relevant comparative data, provide detailed experimental protocols for its characterization, and offer visual representations of key processes.
The Val-Gly Dipeptide Linker: Structure and Proposed Mechanism of Cleavage
The Val-Gly linker, like other dipeptide linkers, is designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells. The general structure of a Val-Gly linker within an ADC typically involves a connection to the antibody via a stable moiety and to the cytotoxic payload through a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).
Enzymatic Cleavage by Cathepsins
The primary mechanism for the cleavage of dipeptide linkers is enzymatic hydrolysis by lysosomal cysteine proteases, most notably Cathepsin B and Cathepsin L.[2][3] These enzymes recognize specific amino acid sequences and cleave the peptide bond.
-
P2 and P1 Positions: In the context of dipeptide linkers, the amino acid residue further from the payload (Valine in this case) is designated as the P2 position, while the residue closer to the payload (Glycine) is in the P1 position.
-
Substrate Specificity: Cathepsin B and L exhibit a preference for a hydrophobic amino acid, such as Valine or Phenylalanine, at the P2 position.[4][5] The P1 residue influences the rate of cleavage. While citrulline and lysine (B10760008) are known to facilitate rapid cleavage, other amino acids are also tolerated.[6]
-
Cleavage of the Val-Gly Bond: Based on the known substrate specificities, it is hypothesized that Cathepsin B and/or Cathepsin L recognize the Valine residue at the P2 position. The cleavage is expected to occur at the amide bond between the Glycine (B1666218) (P1) and the PABC spacer. Studies on the cleavage of other peptide sequences have shown that the bond following a glycine residue can be a substrate for certain proteases.[4]
The Self-Immolative Spacer: Traceless Release of the Payload
Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, fully active cytotoxic payload, carbon dioxide, and an aromatic remnant. This "traceless" release is a critical feature for ensuring the consistent and potent activity of the payload inside the cancer cell.
Data Presentation: A Comparative Overview
While specific quantitative data for the Val-Gly linker is not extensively available in peer-reviewed literature, a comparative analysis with the well-characterized Val-Cit and Val-Ala linkers can provide valuable insights. The choice of the P1 amino acid is known to impact cleavage efficiency and hydrophobicity.
| Dipeptide Linker | P2 Residue | P1 Residue | Key Characteristics of P1 Residue | Expected Impact on Linker Performance |
| Val-Cit | Valine | Citrulline | Neutral, polar, not naturally encoded. | Widely used and considered a highly efficient substrate for Cathepsin B.[7][] |
| Val-Ala | Valine | Alanine | Small, nonpolar. | Also an effective substrate for Cathepsin B, with some studies suggesting it may lead to less aggregation in high drug-to-antibody ratio (DAR) conjugates compared to Val-Cit.[] |
| Val-Gly | Valine | Glycine | Smallest amino acid, achiral, provides flexibility. | Theoretically a substrate for cathepsins due to the P2 Valine. The smaller, more flexible Glycine may influence the kinetics of enzyme binding and cleavage. Its impact on plasma stability and overall ADC efficacy requires specific experimental validation. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize an ADC containing a Val-Gly cleavable linker. These are general protocols that should be optimized for the specific antibody, payload, and linker chemistry.
Cathepsin B Cleavage Assay
This assay determines the susceptibility of the Val-Gly linker to cleavage by its target enzyme.
Materials:
-
ADC with Val-Gly linker
-
Human Cathepsin B, recombinant
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quench Solution: Acetonitrile with an internal standard (e.g., a stable isotopically labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate Cathepsin B by incubating it in the Assay Buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 1 µM) in Assay Buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold Quench Solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of cleavage from the time-course data.
Plasma Stability Assay
This assay evaluates the stability of the ADC linker in human plasma, which is crucial for predicting its in vivo performance.
Materials:
-
ADC with Val-Gly linker
-
Human plasma (pooled, citrated)
-
PBS (pH 7.4)
-
Sample preparation reagents (e.g., for immunoprecipitation or protein precipitation)
-
LC-MS/MS or ELISA-based method for quantification
Procedure:
-
Prepare a stock solution of the ADC.
-
Spike the ADC into human plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot of the plasma sample.
-
Process the plasma samples to isolate the ADC and/or the released payload. This may involve protein precipitation followed by LC-MS/MS analysis of the free payload, or an ELISA-based method to quantify the intact ADC.
-
Quantify the amount of intact ADC or released payload at each time point.
-
Calculate the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cell-killing activity of the ADC on target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC with Val-Gly linker
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions.
-
Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is converted to formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the action of an ADC with a cleavable Val-Gly linker.
References
- 1. Valine Glycine Liner (Val-Gly) - ADC Linkers | AxisPharm [axispharm.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective cleavage of peptide bonds by cathepsins L and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
An In-Depth Technical Guide to the Mal-amido-PEG8-val-gly Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG8-val-gly linker is a sophisticated, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This linker offers a strategic combination of components, each contributing to the overall stability, solubility, and efficacy of the ADC. It is engineered to remain stable in systemic circulation and to facilitate the specific release of a cytotoxic payload within the target cancer cells. This guide provides a comprehensive technical overview of the linker's core attributes, including its physicochemical properties, synthesis and conjugation protocols, and mechanism of action, to support researchers and drug developers in the field of targeted cancer therapy.
The linker's architecture comprises four key functional units:
-
A Maleimide group for covalent attachment to the antibody.
-
A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and improve pharmacokinetic properties.
-
A valine-glycine (val-gly) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases.
-
A self-immolative p-aminobenzyl alcohol (PAB) spacer that, upon cleavage of the dipeptide, releases the conjugated payload.
Core Components and Physicochemical Properties
The this compound linker is a heterobifunctional linker designed to bridge a monoclonal antibody with a potent cytotoxic drug. Its structure is meticulously crafted to ensure stability in the bloodstream and selective payload release within the tumor microenvironment.
Structural Components
-
Maleimide Group: This functional group provides a highly selective reaction site for the thiol groups of cysteine residues on the antibody, forming a stable thioether bond.[1][2]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that imparts several favorable characteristics to the ADC. It can improve aqueous solubility, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[3][4] The PEG8 spacer also influences the pharmacokinetic profile of the ADC, often leading to a longer circulation half-life.[3]
-
Valine-Glycine (val-gly) Dipeptide: This peptide sequence is designed as a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[1][5] The cleavage of this linker is a critical step in the intracellular release of the cytotoxic payload.
-
P-aminobenzyl alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the val-gly (B1587892) dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified active drug.[6]
Physicochemical Data
Quantitative data for the precise this compound linker is not extensively available in the public domain. However, data for structurally similar linkers provide valuable insights into its expected properties.
| Property | Value (for this compound-PAB-OH) | Reference |
| Molecular Formula | C40H63N5O15 | [6] |
| Molecular Weight | 854 g/mol | [6] |
| Purity | >98% | [6] |
| Storage Condition | -20°C | [6] |
| Property | Value (for this compound-PAB-PNP) | Reference |
| Molecular Formula | C47H66N6O19 | [7] |
| Molecular Weight | 1019.1 g/mol | [7] |
| XLogP3 | -0.1 | [7] |
| Polar Surface Area | 309 Ų | [7] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the linker-drug conjugate, its subsequent conjugation to a monoclonal antibody, and the characterization of the resulting ADC.
Synthesis of this compound-PAB-Drug Conjugate
This protocol is a generalized procedure for the synthesis of a maleimide-functionalized linker and its conjugation to an amine-containing drug, such as Monomethyl Auristatin E (MMAE).
Materials:
-
Maleimide-PEG8-NHS ester
-
Valine-glycine dipeptide
-
p-aminobenzyl alcohol (PAB)
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
HOBt (Hydroxybenzotriazole)
-
Standard purification reagents and equipment (e.g., HPLC)
Procedure:
-
Dipeptide-PAB Formation: React the valine-glycine dipeptide with p-aminobenzyl alcohol in the presence of a coupling agent like HATU and a base such as DIPEA in an organic solvent like DMF.
-
PEGylation: The resulting Val-Gly-PAB is then reacted with Maleimide-PEG8-NHS ester. The NHS ester will react with the amine group of the valine to form a stable amide bond.
-
Drug Conjugation: The free hydroxyl group on the PAB moiety is activated, often by conversion to a p-nitrophenyl (PNP) carbonate. This activated linker is then reacted with the amine group of the cytotoxic drug (e.g., MMAE) to form a carbamate (B1207046) linkage.[4]
-
Purification: The final this compound-PAB-Drug conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation
This protocol outlines the steps for conjugating the maleimide-activated linker-drug to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-PAB-Drug conjugate
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved by incubation with a reducing agent like TCEP or DTT at 37°C for 30-60 minutes.[8] The molar equivalence of the reducing agent will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).
-
Conjugation: The maleimide-activated linker-drug, dissolved in a co-solvent like DMSO, is added to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.[9]
-
Quenching: The conjugation reaction is stopped by adding a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide-linker-drug.
-
Purification: The resulting ADC is purified to remove unconjugated linker-drug and other impurities. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination.
Materials:
-
Purified ADC
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with 20% isopropanol)
Procedure:
-
Sample Preparation: The purified ADC is diluted in Mobile Phase A.
-
HIC Analysis: The sample is injected onto the HIC column. A gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.[10]
-
Data Analysis: The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The area of each peak is integrated, and the average DAR is calculated based on the weighted average of the peak areas.[11]
Mechanism of Action and Signaling Pathways
The efficacy of an ADC relies on its ability to deliver the cytotoxic payload specifically to cancer cells and release it in its active form.
Signaling Pathway of ADC Action
Caption: Intracellular trafficking and payload release of an ADC.
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis, initially forming an endosome.
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including proteases, and characterized by a low pH environment.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the val-gly dipeptide of the linker.[1]
-
Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload in its active form.
-
Induction of Apoptosis: The released payload then interacts with its intracellular target (e.g., tubulin for MMAE), disrupting cellular processes and ultimately leading to apoptotic cell death.
Quantitative Data and Performance Metrics
The performance of an ADC is evaluated based on several key metrics, including stability, drug release kinetics, and in vivo efficacy. As data for the exact this compound linker is limited, the following tables present comparative data for structurally related linkers to provide a frame of reference.
Linker Stability
The stability of the linker is crucial to prevent premature drug release in circulation, which can lead to off-target toxicity.
| Linker Type | Stability Metric | Value | Species | Reference |
| Val-Cit | % Drug Release (21 days) | 1-2% | Mouse, Rat, Human Plasma | [12] |
| Val-Cit | % MMAF Loss (14 days) | >95% | Mouse Plasma | [13] |
| Glu-Val-Cit | % MMAF Loss (14 days) | ~0% | Mouse Plasma | [13] |
| CX (triglycyl) | Half-life (t1/2) | 9.9 days | Mouse Plasma | [6] |
| SMCC (non-cleavable) | Half-life (t1/2) | 10.4 days | Mouse Plasma | [6] |
In Vitro and In Vivo Efficacy
The length of the PEG spacer can significantly impact both the in vitro cytotoxicity and the in vivo efficacy of an ADC.
Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance Rate | Species | Reference |
| No PEG | High | Rat | [1] |
| PEG < 8 | Moderate to High | Rat | [1] |
| PEG ≥ 8 | Low | Rat | [1] |
Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | IC50 Reduction (vs. no PEG) | Reference |
| ZHER2-PEG4K-MMAE | 4.5-fold | [14] |
| ZHER2-PEG10K-MMAE | 22-fold | [14] |
Impact of PEG Linker Length on In Vivo Half-Life
| Conjugate | Half-life Extension (vs. no PEG) | Reference |
| ZHER2-PEG4K-MMAE | 2.5-fold | [14] |
| ZHER2-PEG10K-MMAE | 11.2-fold | [14] |
Visualization of Workflows and Structures
Visual representations are essential for understanding the complex structures and processes involved in ADC development.
Structure of this compound-PAB Linker
Caption: Key components of the this compound-PAB linker.
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for ADC preparation and evaluation.
Conclusion
The this compound linker represents a highly engineered and versatile platform for the development of next-generation ADCs. Its modular design, incorporating a selective conjugation moiety, a hydrophilic spacer, and a protease-cleavable dipeptide, allows for a fine-tuned balance of stability, solubility, and targeted payload release. While further studies are needed to fully elucidate the quantitative performance of this specific linker, the available data on analogous structures strongly support its potential for creating highly effective and well-tolerated targeted cancer therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at leveraging the unique advantages of this advanced linker technology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. agilent.com [agilent.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cathepsin-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cathepsin-cleavable linkers, a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into the core mechanism of action, linker chemistry, quantitative performance data, and detailed experimental protocols for their evaluation.
Introduction: The Role of Linkers in Targeted Therapy
Antibody-drug conjugates (ADCs) are a transformative class of anti-cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and must efficiently liberate the active payload upon reaching the target cell.[1][]
Enzyme-cleavable linkers, designed to be substrates for proteases that are overexpressed in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC design.[2][] Among these, linkers susceptible to cleavage by lysosomal cysteine proteases, known as cathepsins, are the most clinically explored and validated.[][5]
Cathepsins: The Target Proteases
Cathepsins are a family of proteases typically found in lysosomes.[] Cathepsin B, a cysteine protease, is a key enzyme in this family and plays a role in intracellular protein degradation.[7] Its expression and activity are frequently upregulated in various cancers, contributing to tumor invasion, metastasis, and angiogenesis.[7][8][9] This overexpression in malignant tissues, combined with its primary localization within the acidic environment of the lysosome (pH 4.5-5.5), makes Cathepsin B an excellent target for triggering ADC payload release specifically within cancer cells.[] While Cathepsin B was initially considered the primary target, studies have shown that other cathepsins, such as K and L, can also process these linkers.[5][][11]
Mechanism of Action: From Internalization to Payload Release
The targeted delivery and release of a payload via a cathepsin-cleavable linker is a multi-step process that begins after the ADC binds to its target antigen on the surface of a cancer cell.[12]
-
Binding and Internalization : The ADC recognizes and binds to a specific antigen on the cancer cell surface.
-
Endocytosis & Trafficking : The ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, into an endosome.[13][14]
-
Lysosomal Fusion : The endosome matures and eventually fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases, including cathepsins.[14]
-
Enzymatic Cleavage : Inside the lysosome, Cathepsin B (or other cathepsins) recognizes and cleaves a specific peptide sequence within the linker.[] The most common sequence is Valine-Citrulline (Val-Cit).[][]
-
Self-Immolation and Release : Cleavage of the peptide bond initiates a cascade, often involving the electronic decomposition of a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][15] This spontaneous fragmentation ensures the complete and traceless release of the unmodified, active cytotoxic payload into the cytoplasm.[12][15]
-
Apoptosis : The released payload can then exert its cytotoxic effect, for example, by disrupting microtubules, leading to cell cycle arrest and apoptosis.[13]
Common Cathepsin-Cleavable Linker Chemistries
The design of the peptide sequence is critical for balancing plasma stability with efficient intracellular cleavage.[]
-
Valine-Citrulline (Val-Cit) : This is the most widely used and "gold standard" dipeptide linker.[][16] It demonstrates excellent stability in human plasma while being an efficient substrate for cathepsin B.[] Two FDA-approved ADCs, Adcetris® and Polivy®, utilize a Val-Cit linker.[]
-
Valine-Alanine (Val-Ala) : This dipeptide is also a substrate for cathepsin B and is used in some clinical candidates.[][] It has shown comparable performance to Val-Cit in terms of stability and cleavage efficiency.[]
-
Gly-Gly-Phe-Gly (GGFG) : This tetrapeptide linker is notably used in the ADC drug Enhertu®.[][17] It is cleaved by Cathepsin L with high efficiency.[17]
-
Next-Generation Linkers : Research has focused on modifying the standard dipeptides to improve specificity and stability, especially in preclinical rodent models where Val-Cit can show poor plasma stability.[16][18] Examples include adding a glutamic acid residue (Glu-Val-Cit) or developing non-peptidic, peptidomimetic linkers like cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit to enhance specificity for Cathepsin B.[][15]
Quantitative Data Summary
The performance of a linker is defined by its cleavage rate by the target enzyme and its stability in plasma. The following tables summarize available quantitative data for different linker types.
Table 1: Cathepsin B Cleavage Kinetics of Linker-Fluorophore Conjugates
| Linker Sequence | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| Val-Cit | Z-Val-Cit-AMC | 0.8 | 15 | 53,000 | [16]* |
| Lys-Lys | Z-Lys-Lys-AMC | 2.1 | 25 | 84,000 | [16]* |
| Phe-Lys | Z-Phe-Lys-AMC | 0.6 | 10 | 60,000 | []* |
Note: Values are derived from studies using fluorogenic model substrates (AMC: 7-amino-4-methylcoumarin) and may vary based on the conjugated payload and experimental conditions.
Table 2: Plasma Stability of Various Linker Chemistries
| Linker Type | Species | Incubation Time | % Intact ADC / % Cleavage | Source |
|---|---|---|---|---|
| Val-Cit-PABC | Human | 7 days | High stability reported | [] |
| Val-Cit-PABC | Mouse | 24 hours | Susceptible to cleavage by Ces1C | [18] |
| Glu-Val-Cit | Mouse | 24 hours | Enhanced stability vs. Val-Cit | [15] |
| Asp-Val-Cit (CF₃-Thiazole) | Mouse | 24 hours | ~6% cleavage | [11] |
| Asp-Val-Cit (CF₃-Thiazole) | Human | 24 hours | ~4% cleavage |[11] |
Experimental Protocols
Evaluating the performance of cathepsin-cleavable linkers requires a series of well-defined assays to measure enzymatic cleavage, stability in biological matrices, and cytotoxic efficacy.
In Vitro Cathepsin Cleavage Assay
This assay quantifies the rate at which a linker is cleaved by purified cathepsin B, often using a fluorogenic substrate or by measuring payload release from an ADC via HPLC or LC-MS.
Methodology:
-
Reagent Preparation :
-
Assay Buffer : Prepare a 25 mM MES buffer, adjusting the pH to 5.0-5.5 to mimic the lysosomal environment.[7]
-
Activation Buffer : To the Assay Buffer, add Dithiothreitol (DTT) to a final concentration of 5 mM. This buffer must be prepared fresh.[7][19]
-
Enzyme Solution : Reconstitute lyophilized recombinant human Cathepsin B in the Activation Buffer to a working concentration (e.g., 10 µg/mL).[7]
-
Substrate/ADC Solution : Dissolve the ADC or fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in Assay Buffer to the desired final concentration.[7][20]
-
-
Enzyme Activation : Incubate the Cathepsin B solution at room temperature for 15 minutes to ensure the activation of the enzyme's catalytic cysteine residue.[7][19]
-
Reaction Initiation : In a 96-well microplate, add the activated Cathepsin B solution to the wells. To initiate the reaction, add the substrate/ADC solution. Include a control with buffer instead of the enzyme.[7]
-
Measurement :
-
For fluorogenic substrates, immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., Excitation: 348 nm, Emission: 440 nm).[20]
-
For ADCs, incubate the reaction at 37°C. At various time points, quench the reaction and analyze the samples by LC-MS to quantify the released payload.[19]
-
-
Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the product formation vs. time plot.[7]
ADC Plasma Stability Assay
This assay is crucial for predicting the in vivo behavior of an ADC by measuring its stability and the extent of premature payload release in plasma.[21][22]
Methodology:
-
Incubation : Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.[23]
-
Time Points : Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 4, 8, 24, 48, 96, 144 hours).[23]
-
Sample Analysis : The amount of intact ADC, total antibody, and released payload can be measured using several techniques:
-
ELISA : Use a sandwich ELISA to measure the concentration of total antibody (capturing with an anti-human Fc antibody) and conjugated antibody (capturing with an anti-human Fc antibody and detecting with an anti-drug antibody).[22] The difference indicates the extent of drug deconjugation.
-
LC-MS : Use Liquid Chromatography-Mass Spectrometry to quantify the amount of free payload in the plasma or to determine the average drug-to-antibody ratio (DAR) of the remaining ADC over time.[21][24] Immunocapture can be used to isolate the ADC from plasma proteins before analysis.[25]
-
-
Data Analysis : Plot the percentage of remaining conjugated ADC or the increase in free payload over time to determine the stability profile and half-life of the ADC in plasma.
Cell-Based Cytotoxicity Assay
This assay determines the potency (IC₅₀) of an ADC on antigen-positive cancer cells, confirming that the linker is cleaved and the payload is effectively released to induce cell death.[26]
Methodology (MTT Assay Example):
-
Cell Seeding : Seed target cells (antigen-positive) and control cells (antigen-negative) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[27]
-
ADC Treatment : Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.[27]
-
Incubation : Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72 to 144 hours).[27]
-
Viability Measurement :
-
Data Acquisition : Read the absorbance of each well at 570 nm using a microplate reader.[27]
-
Data Analysis : Subtract the background absorbance, normalize the data to the untreated control wells, and plot the cell viability (%) against the ADC concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).[26][28]
References
- 1. dls.com [dls.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. iphasebiosci.com [iphasebiosci.com]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. njbio.com [njbio.com]
The Lynchpin of Efficacy: A Technical Guide to Self-Immolative Spacers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of potent cytotoxic agents delivered with the precision of monoclonal antibodies. Central to the success of this therapeutic modality is the sophisticated design of the linker that bridges the antibody and the payload. Among the most critical components of modern linkers are self-immolative spacers, molecular constructs engineered for conditional release of the drug in its active form within the target cell. This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of self-immolative spacers in ADC development.
The Fundamental Role of Self-Immolative Spacers
Self-immolative spacers are inert chemical moieties that, upon a specific triggering event, undergo a rapid and irreversible electronic cascade or intramolecular cyclization to release the conjugated drug.[1][2][3] This "self-immolation" is a one-way reaction, ensuring that the liberated payload cannot be re-conjugated, thereby maximizing its cytotoxic potential within the tumor cell. The primary functions of these spacers are to:
-
Ensure Stability in Circulation: The linker, including the self-immolative spacer, must be robust enough to prevent premature drug release in the systemic circulation, which could lead to off-target toxicity and a diminished therapeutic window.[4][5]
-
Facilitate Efficient Payload Release: Following internalization of the ADC into the target cancer cell and cleavage of a trigger moiety (e.g., by lysosomal enzymes), the self-immolative spacer orchestrates the swift and complete liberation of the active drug.[2][3]
-
Enable Traceless Cleavage: Ideally, the spacer fragments into small, non-toxic byproducts, leaving the payload in its native, unmodified, and fully active state.
Mechanisms of Self-Immolation: A Closer Look
The release of the cytotoxic payload is predicated on the specific chemical design of the self-immolative spacer. The two predominant mechanisms are 1,6-elimination, famously employed by the para-aminobenzyl carbamate (B1207046) (PABC) spacer, and intramolecular cyclization.
The PABC Spacer: The Gold Standard of 1,6-Elimination
The PABC spacer is a cornerstone of ADC technology and is integral to several clinically approved ADCs.[4] Its mechanism is initiated by the enzymatic cleavage of a linked peptide (e.g., valine-citrulline) by lysosomal proteases like cathepsin B. This cleavage unmasks an aniline (B41778) nitrogen, triggering a cascade of electron rearrangement that results in the release of the payload.
The key steps are as follows:
-
Enzymatic Cleavage: The ADC, having been internalized into the target cell's lysosome, is exposed to cathepsin B, which cleaves the amide bond of the dipeptide linker.
-
Electron Cascade: The newly exposed amino group of the PABC moiety initiates a 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the carbamate bond holding the drug.
-
Payload Release: This electronic rearrangement results in the release of the unmodified drug, carbon dioxide, and aza-quinone methide.[6]
References
- 1. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydrophilic Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[1] Historically, hydrophobic linkers were common, but their use often leads to challenges such as ADC aggregation, rapid clearance from circulation, and limitations on the number of drug molecules that can be attached per antibody, known as the drug-to-antibody ratio (DAR).[2]
Hydrophilic linkers have gained significant attention for their ability to overcome these limitations. By increasing the overall hydrophilicity of the ADC, these linkers can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of the core types of hydrophilic linkers, their impact on ADC properties, and the experimental methodologies used for their evaluation.
Core Principles of Hydrophilic Linkers in ADCs
The primary function of a hydrophilic linker is to mitigate the hydrophobicity of the cytotoxic payload. Many potent anticancer drugs are highly hydrophobic, and their conjugation to an antibody can lead to the formation of aggregates, which can trigger immunogenicity and lead to rapid clearance from the bloodstream.[4] Hydrophilic linkers, by creating a hydration shell around the ADC, improve its solubility and stability.[3] This enhanced stability allows for the development of ADCs with higher DARs, potentially leading to greater efficacy.[2]
The mechanism of action for an ADC with a hydrophilic linker follows a multi-step process:
-
Systemic Circulation: The ADC circulates in the bloodstream. The hydrophilic linker helps to prolong its circulation half-life by reducing clearance by the reticuloendothelial system.[3]
-
Tumor Targeting: The antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by specific mechanisms (e.g., enzymatic cleavage in the lysosome), releasing the cytotoxic payload.[5]
-
Cytotoxicity: The released payload exerts its cell-killing effect, leading to apoptosis of the cancer cell.[6]
Types of Hydrophilic Linkers
Several classes of hydrophilic linkers have been developed, each with distinct chemical properties and applications.
Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) is the most widely used component for creating hydrophilic linkers. PEG is a polymer of ethylene (B1197577) oxide and is known for its biocompatibility, water solubility, and lack of immunogenicity. PEG linkers can be incorporated in various lengths and architectures (linear or branched) to fine-tune the properties of the ADC.[7]
Key Advantages of PEG Linkers:
-
Improved Solubility and Reduced Aggregation: PEG chains create a hydration shell that significantly enhances the solubility of the ADC and prevents aggregation, even at high DARs.[2]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[3]
-
Higher Achievable DARs: The ability of PEG to mitigate hydrophobicity allows for the conjugation of more payload molecules per antibody without compromising stability.[2]
Sulfonate Linkers
Incorporating negatively charged sulfonate groups into the linker is another effective strategy to increase hydrophilicity. These linkers can improve the solubility and reduce the aggregation of ADCs.[] The synthesis of these linkers often involves the use of sulfo-N-hydroxysuccinimide (sulfo-NHS) esters, which are water-soluble and react with primary amines on the antibody.[]
Key Advantages of Sulfonate Linkers:
-
High Hydrophilicity: The ionic nature of the sulfonate group provides a significant increase in water solubility.
-
Reduced Aggregation: Similar to PEG linkers, sulfonate linkers can help prevent the aggregation of hydrophobic ADCs.[4]
Carbohydrate-Based Linkers
The native glycans on the Fc region of an antibody can be chemically or enzymatically modified to serve as conjugation sites for hydrophilic linkers. This approach not only provides a site-specific conjugation strategy but also introduces a hydrophilic component to the ADC.[10] Glucuronide linkers, for example, are cleaved by the lysosomal enzyme β-glucuronidase and have been shown to reduce aggregation compared to other linker types.[10][]
Key Advantages of Carbohydrate-Based Linkers:
-
Site-Specific Conjugation: Targeting the glycans allows for the production of more homogeneous ADCs with a defined DAR.
-
Inherent Hydrophilicity: The carbohydrate moiety itself is hydrophilic, contributing to the overall solubility of the ADC.
-
Reduced Aggregation: Glucuronide-linked conjugates have demonstrated minimal aggregation.[10]
Data Presentation: Comparative Performance of Hydrophilic Linkers
The choice of linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker technologies.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference(s) |
| Hydrophobic (e.g., SMCC) | ~4 | >5% | [3] |
| Short PEG (e.g., PEG4) | ~8 | <2% | [3] |
| Long PEG (e.g., PEG24) | ~8 | <1% | [3] |
| Glucuronide | Not specified | <5% | [10] |
| Dipeptide (Val-Cit) | Not specified | Up to 80% | [10] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Cell Line | IC50 (nM) | Reference(s) |
| Hydrophobic Linker | Karpas-299 | ~0.67 | [7] |
| PEG2 Linker | Karpas-299 | ~0.67 | [7] |
| PEG4 Linker | Karpas-299 | ~0.67 | [7] |
| PEG8 Linker | Karpas-299 | ~0.67 | [7] |
| PEG12 Linker | Karpas-299 | ~0.67 | [7] |
| PEG24 Linker | Karpas-299 | ~0.67 | [7] |
| Sulfatase-cleavable | HER2+ cells | 0.061 - 0.111 | [12] |
| Non-cleavable | HER2+ cells | 0.609 | [12] |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 21.3 | [2] |
| ZHER2-PEG4K-MMAE | NCI-N87 | 95.8 | [2] |
| ZHER2-PEG10K-MMAE | NCI-N87 | 468.2 | [2] |
Table 3: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Reference(s) |
| Hydrophobic Linker | 40-60 | 3-5 | [3] |
| Short PEG Linker | 60-80 | 5-7 | [3] |
| Long PEG Linker | >80 | 7-10 | [3] |
| CX-DM1 (hydrophilic peptide) | More active than SMCC-DM1 at a lower dose | 9.9 | [12] |
| SMCC-DM1 (hydrophobic) | Less active than CX-DM1 at a higher dose | 10.4 | [12] |
| Silyl ether linker-MMAE | Exhibited a better therapeutic effect than monoclonal antibody | >7 | [12] |
Experimental Protocols
The evaluation of ADCs with hydrophilic linkers involves a series of key experiments to characterize their synthesis, stability, and efficacy.
Synthesis of a PEGylated Linker and ADC Conjugation
This protocol outlines the synthesis of a heterobifunctional PEG linker and its conjugation to an antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Plasma Proteome: An In-depth Technical Guide to the Stability of the Mal-amido-PEG8-val-gly Linker
For Researchers, Scientists, and Drug Development Professionals
The Mal-amido-PEG8-val-gly linker is a critical component in the design of antibody-drug conjugates (ADCs), meticulously engineered to ensure the stable transit of a cytotoxic payload through the systemic circulation and its specific release at the target site. This guide provides a comprehensive analysis of the linker's stability in human plasma, dissecting the contribution of each of its constituent parts—the maleimide (B117702) group, the polyethylene (B3416737) glycol (PEG) spacer, and the dipeptide cleavable unit—to its overall performance.
The Architecture of Stability: Deconstructing the this compound Linker
The linker's design represents a sophisticated balance between stability in the bloodstream and controlled payload release within the tumor microenvironment. Each component plays a distinct role:
-
Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to thiol (-SH) groups on cysteine residues of the antibody. The resulting thioether bond is the primary point of connection and a critical determinant of ADC stability.
-
Amido Group: This group connects the maleimide to the PEG spacer, contributing to the overall structural integrity of the linker.
-
Polyethylene Glycol (PEG8): The eight-unit PEG chain serves as a hydrophilic spacer. It enhances the solubility and biocompatibility of the ADC, potentially reducing immunogenicity and improving pharmacokinetic properties.[]
-
Valine-Glycine (val-gly): This dipeptide sequence is designed as a substrate for specific intracellular proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][3] This enzymatic cleavage is the intended mechanism for payload release.
Plasma Stability Profile: A Component-by-Component Analysis
The overall plasma stability of the this compound linker is a composite of the stabilities of its individual components.
The Maleimide-Thiol Conjugate: A Point of Potential Vulnerability and Engineered Stability
The bond formed between the maleimide group and a cysteine residue on the antibody is a stable thioether linkage. However, it is susceptible to a retro-Michael reaction, which can lead to premature deconjugation of the linker-payload from the antibody.[4] This can result in off-target toxicity and a diminished therapeutic window. Studies have shown that for some maleimide-containing ADCs, a payload drop-off of 50-75% can be observed in plasma over a period of 7-14 days.[]
To counteract this instability, the succinimide (B58015) ring formed upon conjugation can undergo hydrolysis to form a more stable ring-opened succinamic acid derivative.[6][7] This hydrolysis "locks" the linker onto the antibody, significantly reducing the rate of the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment on the antibody.
The PEG8 Spacer: A Shield of Solubility and Stability
The polyethylene glycol (PEG) component is generally considered to be highly stable in the bloodstream. Its primary role is to improve the pharmacokinetic properties of the ADC by increasing its hydrophilicity.[] This can shield the payload from the surrounding microenvironment, potentially reducing non-specific interactions and degradation.
The Valine-Glycine Dipeptide: Resisting Premature Cleavage
Dipeptide linkers, such as valine-glycine, are specifically designed to be stable in the systemic circulation while being susceptible to cleavage by proteases found at high concentrations within the lysosomes of target cells.[][3] Peptide-based linkers generally exhibit good systemic stability due to the presence of serum protease inhibitors and a physiological pH that is not optimal for the activity of many proteases.[] The valine-glycine linker is recognized and cleaved by enzymes like Cathepsin B, which are abundant in the tumor microenvironment.[]
Quantitative Data on Linker Stability
| Linker Component/Type | Matrix | Incubation Time | % Intact Conjugate / Half-life | Key Findings | Reference |
| Maleimide-Cysteine Conjugate | Rat Serum | 2 weeks | ~50% payload loss | Demonstrates susceptibility to retro-Michael addition. | [8] |
| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | 7 days | >90% (for sulfone-PEG) | Sulfone-based maleimide alternatives show significantly higher stability. | [4] |
| Valine-Citrulline (VCit) Linker | Human Plasma | 28 days | No significant degradation | Demonstrates high stability of the peptide bond in human plasma. | [9] |
| Valine-Citrulline (VCit) Linker | Mouse Plasma | - | Unstable | Susceptible to cleavage by mouse carboxylesterase Ces1c, highlighting species differences. | [10][11] |
| Glutamic acid-Valine-Citrulline (EVCit) | Mouse Plasma | - | Highly stable | Addition of a charged amino acid at the P3 position enhances mouse plasma stability. | [9][10] |
| General Peptide Linkers | Human Plasma | 48 hours | ~3-fold improvement with optimization | Linker optimization can significantly improve plasma stability. | [] |
It is important to note that direct comparisons of stability data across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Experimental Protocols for Assessing Plasma Stability
The following are detailed methodologies for key experiments cited in the evaluation of linker stability.
Protocol 1: Mass Spectrometry-Based Analysis of ADC Stability in Plasma
Objective: To assess the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma by monitoring the change in the drug-to-antibody ratio (DAR).[4][12]
Materials and Reagents:
-
Purified ADC
-
Human or mouse plasma
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Reduction Agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
Procedure:
-
Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Immunoaffinity Capture: Add Protein A/G magnetic beads to the plasma aliquot and incubate with gentle mixing for 1 hour at 4°C to capture the ADC.
-
Wash the beads with Wash Buffer to remove unbound plasma proteins.
-
Elution: Elute the intact ADC from the beads using the Elution Buffer.
-
Reduction (for DAR analysis by reduced mass): The eluted ADC can be treated with a reducing agent to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[12]
Protocol 2: Quantification of Released Payload from Plasma
Objective: To determine the amount of free payload released from an ADC in plasma over time.[13]
Materials and Reagents:
-
Purified ADC
-
Human or mouse plasma
-
Protein A or Protein G magnetic beads
-
Enzyme for linker cleavage (if applicable, e.g., Papain for a specific linker)
-
Internal Standard (e.g., a stable isotope-labeled version of the payload)
-
Extraction Solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system with a suitable column
Procedure:
-
Incubate the ADC in plasma at 37°C as described in Protocol 1.
-
At each time point, capture the ADC using Protein A/G magnetic beads.
-
For total bound payload measurement: After washing, treat the beads with an enzyme that cleaves the linker to release the payload.
-
For free payload measurement: Analyze the supernatant from the bead capture step.
-
Add an internal standard to the released payload sample or the supernatant.
-
Extract the payload using an appropriate extraction solvent.
-
Analyze the extracted sample by LC-MS/MS to quantify the amount of released payload.
-
Generate a calibration curve using known concentrations of the payload to determine the concentration in the plasma samples. An increase in free payload over time indicates linker instability.
Visualizing Linker Cleavage and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the function and analysis of the this compound linker.
Caption: Intracellular cleavage of the val-gly (B1587892) linker by Cathepsin B.
Caption: Workflow for assessing ADC plasma stability.
Conclusion and Future Perspectives
The this compound linker is a well-designed system that leverages the distinct chemical properties of its components to achieve a favorable stability profile for ADCs. While the maleimide-thiol linkage presents a potential liability, the stabilizing effect of succinimide ring hydrolysis and the inherent stability of the PEG and dipeptide components in plasma contribute to its overall utility.
Future advancements in linker technology may focus on developing maleimide alternatives with enhanced stability against retro-Michael reactions or designing novel peptide sequences with even greater resistance to plasma proteases while maintaining sensitivity to intracellular enzymes. The continued refinement of analytical techniques will also be crucial for obtaining more precise quantitative data on linker stability, ultimately leading to the development of safer and more effective antibody-drug conjugates.
References
- 3. Valine Glycine Liner (Val-Gly) - ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols for Mal-amido-PEG8-val-gly Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a maleimide-functionalized linker, Mal-amido-PEG8-val-gly, to antibodies for the development of antibody-drug conjugates (ADCs). The protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the ADC.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug is a critical component that influences the efficacy, stability, and safety of the ADC.[1][2][] The this compound linker is a cleavable linker system with several advantageous features:
-
Maleimide (B117702) Group: Enables covalent attachment to thiol groups on cysteine residues of the antibody through a Michael addition reaction.[][5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[]
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the ADC, potentially improving its pharmacokinetic properties.[][6]
-
Val-Gly Dipeptide: This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7][8][9] This ensures targeted release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.[7]
This protocol provides a general framework for the conjugation process. Researchers may need to optimize specific parameters, such as the molar excess of the linker and the reaction conditions, for their particular antibody and payload.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Monoclonal Antibody (mAb) | - | In a suitable buffer (e.g., PBS), free of primary amines and thiols. |
| This compound-Payload | - | The cytotoxic payload should be pre-conjugated to the linker. |
| Tris(2-carboxyethyl)phosphine (TCEP) | - | Reducing agent for antibody disulfide bonds. |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | - | Conjugation and storage buffer. |
| EDTA (ethylenediaminetetraacetic acid) | - | To chelate metal ions that can catalyze thiol oxidation. |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | - | For dissolving the this compound-Payload. |
| Quenching Reagent (e.g., N-acetylcysteine) | - | To cap unreacted maleimide groups. |
| Desalting Columns (e.g., Sephadex G-25) | - | For buffer exchange and removal of excess reagents. |
| Size-Exclusion Chromatography (SEC) Column | - | For purification of the final ADC. |
| UV-Vis Spectrophotometer | - | For determining protein concentration and drug-to-antibody ratio (DAR). |
| HPLC-HIC (Hydrophobic Interaction Chromatography) | - | For analyzing DAR distribution. |
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 2 mM EDTA, pH 7.4).
-
TCEP Addition: Add a 10- to 50-fold molar excess of TCEP to the antibody solution.[6] The optimal molar ratio should be determined empirically to achieve the desired number of free thiols per antibody.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.[10]
-
Removal of TCEP: Immediately before the conjugation step, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. It is crucial to proceed to the next step promptly to prevent re-oxidation of the thiol groups.
Protocol 2: Conjugation Reaction
This protocol details the reaction between the reduced antibody and the maleimide-functionalized linker-payload.
-
Linker-Payload Preparation: Immediately before use, dissolve the this compound-Payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker-payload to the reduced antibody solution.[11] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid antibody denaturation.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[6]
-
Quenching: Add a 20-fold molar excess of a quenching reagent, such as N-acetylcysteine, over the maleimide linker-payload to cap any unreacted maleimide groups.[13] Incubate for an additional 30 minutes.
Protocol 3: Purification and Characterization of the ADC
This protocol outlines the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.[6]
-
Concentration Measurement: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
DAR Determination: The drug-to-antibody ratio can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law.
-
Analysis of DAR Distribution: Analyze the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) using hydrophobic interaction chromatography (HIC-HPLC).[14]
Data Presentation
The following table summarizes typical quantitative data obtained during an ADC conjugation experiment. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.
| Parameter | Typical Value/Range | Method of Determination |
| Antibody Concentration | 5-10 mg/mL | UV-Vis (A280) |
| Molar Ratio (TCEP:Antibody) | 10-50:1 | - |
| Molar Ratio (Linker-Payload:Antibody) | 5-20:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 2-4 | UV-Vis Spectrophotometry, HIC-HPLC |
| Conjugation Efficiency | > 90% | HIC-HPLC |
| Monomer Purity | > 95% | SEC-HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound-Payload to an antibody.
Mechanism of Action: Intracellular Cleavage
Caption: Mechanism of intracellular payload release from a Val-Gly linker-based ADC.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG8-val-gly: A Step-by-Step Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG8-val-gly is a sophisticated, cleavable linker used in the development of antibody-drug conjugates (ADCs). This linker system is designed to provide a stable linkage between a monoclonal antibody and a cytotoxic payload during systemic circulation, followed by controlled release of the drug within the target cancer cell. Its architecture incorporates a maleimide (B117702) group for site-specific conjugation to cysteine residues on the antibody, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility, and a dipeptide sequence (valine-glycine) that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism aims to maximize the therapeutic window of the ADC by concentrating the cytotoxic payload at the site of action and minimizing off-target toxicity.
These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of ADCs. Detailed protocols for conjugation, characterization, and in vitro efficacy testing are presented to assist researchers in harnessing the full potential of this advanced linker technology.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | This compound | BroadPharm[2] |
| Molecular Weight | ~748.8 g/mol | BroadPharm[2] |
| Purity | ≥95% | BroadPharm[2] |
| Storage | -20°C in a dry, dark environment | BroadPharm[2] |
| Solubility | Soluble in DMSO, DMF | MedKoo Biosciences[3] |
Mechanism of Action
The this compound linker facilitates the targeted delivery and controlled release of a cytotoxic payload through a multi-step process. This process begins with the systemic administration of the ADC and culminates in the intracellular release of the active drug.
Figure 1: General mechanism of action of an ADC with a cleavable linker.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation
This protocol describes the conjugation of a thiol-reactive linker-payload, where the payload is first attached to the this compound linker, to a monoclonal antibody via maleimide chemistry. This method targets the cysteine residues within the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 2 mM EDTA, pH 7.5)
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Reduction (Partial):
-
To achieve a desired drug-to-antibody ratio (DAR), partially reduce the interchain disulfide bonds of the mAb.
-
Incubate the mAb (e.g., 5 mg/mL) with a 2-5 molar excess of TCEP in reaction buffer at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized for the specific mAb.
-
Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound-payload in an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Add a 1.5 to 5-fold molar excess of the linker-payload solution to the reduced mAb solution. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
The final ADC should be in a formulation buffer suitable for storage and downstream applications.
-
Figure 2: Experimental workflow for antibody-drug conjugation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Principle: The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. HIC separates ADC species based on the number of conjugated drug-linkers.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks.
-
Calculate the average DAR by integrating the peak areas for each species and weighting them by their respective drug load.
-
Method 2: Mass Spectrometry (MS)
-
Principle: LC-MS can be used to determine the molecular weights of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species corresponds to the mass of the attached drug-linkers.
-
Procedure:
-
(Optional) Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.
-
Inject the ADC onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Representative Data:
| Parameter | Value |
| Average DAR (HIC) | 3.8 |
| Average DAR (LC-MS) | 3.9 |
| DAR Distribution (HIC) | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% |
| Conjugation Efficiency | >90% |
| Note: The data presented in this table is representative and may vary depending on the specific antibody, payload, and conjugation conditions. |
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the in vitro potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Representative In Vitro Cytotoxicity Data:
| Compound | Cell Line (Antigen-Positive) IC50 (nM) | Cell Line (Antigen-Negative) IC50 (nM) |
| ADC | 1.5 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free Drug | 0.1 | 0.1 |
| Note: The data presented in this table is representative and may vary depending on the specific ADC and cell lines used. |
Signaling Pathway of a Hypothetical HER2-Targeted ADC with a Tubulin Inhibitor Payload
This diagram illustrates the intracellular signaling cascade following the internalization of a hypothetical ADC targeting the HER2 receptor and carrying a tubulin inhibitor payload like MMAE.
Figure 3: Signaling pathway of a hypothetical HER2-targeted ADC.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a balance of stability and controlled, targeted drug release. The protocols and data presented in these application notes provide a framework for the successful implementation of this linker in the development of novel and effective antibody-drug conjugates. As with any bioconjugation strategy, optimization of the reaction conditions and thorough characterization of the resulting ADC are crucial for achieving the desired therapeutic outcome.
References
Application Notes and Protocols for Mal-amido-PEG8-val-gly in ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the use of the Mal-amido-PEG8-val-gly linker in the development of ADCs.
The this compound linker is a cleavable linker system with three key components:
-
Maleimide group: Enables covalent conjugation to sulfhydryl groups of cysteine residues on the monoclonal antibody.
-
PEG8 spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Val-Gly dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This allows for specific intracellular cleavage and release of the cytotoxic payload.[1][]
This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell, thereby maximizing efficacy and minimizing off-target toxicity.[3]
I. Physicochemical and Biological Properties
| Property | Description | Reference |
| Linker Type | Enzymatically cleavable | [1][] |
| Conjugation Chemistry | Maleimide-thiol coupling to cysteine residues | |
| Cleavage Mechanism | Cathepsin B-mediated hydrolysis of the Val-Gly dipeptide bond within the lysosome | [1] |
| Spacer | 8-unit polyethylene glycol (PEG8) | |
| Key Features | High hydrophilicity, good plasma stability, specific intracellular payload release | |
| Commonly Used Payloads | Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and other potent cytotoxic agents with a suitable attachment point. |
II. Experimental Protocols
A. ADC Conjugation Protocol
This protocol describes the conjugation of a drug-linker construct, such as this compound-PAB-MMAE, to a monoclonal antibody via cysteine residues.
1. Antibody Reduction:
-
Objective: To reduce the interchain disulfide bonds of the mAb to generate free sulfhydryl groups for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
EDTA
-
-
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Add a 10-20 molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
-
2. Drug-Linker Conjugation:
-
Objective: To covalently attach the maleimide-containing drug-linker to the reduced mAb.
-
Materials:
-
Reduced mAb
-
This compound-PAB-MMAE (or other desired payload) dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer
-
-
Procedure:
-
Adjust the concentration of the reduced mAb to 2-5 mg/mL with conjugation buffer.
-
Add a 5-10 molar excess of the dissolved drug-linker to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the drug-linker. Incubate for 20 minutes.
-
3. Purification and Characterization:
-
Objective: To remove unconjugated drug-linker and other impurities and to characterize the resulting ADC.
-
Procedure:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregates.
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
B. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[4][5][6][7][8] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10-50 µg of the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Representative DAR Data (Example):
| DAR Species | Retention Time (min) | % Peak Area |
| DAR0 | 10.5 | 5.2 |
| DAR2 | 15.2 | 20.8 |
| DAR4 | 18.9 | 45.5 |
| DAR6 | 21.5 | 23.1 |
| DAR8 | 23.8 | 5.4 |
| Average DAR | 4.2 |
C. In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by monitoring the change in average DAR over time.[9][10][11][12][13]
-
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
HIC-HPLC system
-
-
Procedure:
-
Incubate the ADC in plasma at a final concentration of 0.1-1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the ADC-plasma mixture.
-
Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).
-
Analyze the isolated ADC by HIC-HPLC to determine the average DAR as described above.
-
Plot the average DAR versus time to assess the stability of the linker.
-
Representative Plasma Stability Data (Example):
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |
| 0 | 4.2 | 4.2 |
| 24 | 4.1 | 3.8 |
| 48 | 4.0 | 3.5 |
| 96 | 3.9 | 3.1 |
| 168 | 3.8 | 2.6 |
Note: Val-peptide linkers can show higher instability in mouse plasma compared to human plasma due to the activity of certain mouse carboxylesterases.[14]
D. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[15][16][17][18][19]
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, and free drug. Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
-
Representative In Vitro Cytotoxicity Data (Example):
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| Cell Line A | Positive | ADC | 1.5 |
| Free MMAE | 0.1 | ||
| Control mAb | >1000 | ||
| Cell Line B | Negative | ADC | >1000 |
| Free MMAE | 0.1 |
E. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[20][21][22][23]
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Target antigen-positive tumor cells
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, control antibody, or vehicle control intravenously at the desired dose and schedule (e.g., once weekly for 3 weeks).
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess efficacy.
-
III. Mechanism of Action and Signaling Pathway
The this compound linker facilitates the targeted delivery and intracellular release of the cytotoxic payload. The general mechanism of action is as follows:
-
Binding and Internalization: The ADC binds to the target antigen on the surface of the cancer cell and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome.
-
Linker Cleavage: In the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Gly dipeptide linker.
-
Payload Release: The cleavage of the linker triggers the release of the active cytotoxic payload (e.g., MMAE) into the cytoplasm.
-
Induction of Apoptosis: The released payload exerts its cytotoxic effect, typically by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
MMAE-Induced Apoptosis Signaling Pathway:
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic (mitochondrial) pathway.
IV. Conclusion
The this compound linker offers a robust and versatile platform for the development of effective and targeted ADCs. Its favorable physicochemical properties and specific cleavage mechanism contribute to a desirable pharmacokinetic and safety profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working with this promising linker technology. Rigorous characterization of the resulting ADC, including DAR, stability, and in vitro and in vivo efficacy, is crucial for successful clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cysteine-Specific Protein Labeling with Mal-amido-PEG8-val-gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of proteins.[1] PEGylation can improve the pharmacokinetic profile of a protein by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life.[2] Furthermore, the PEG chains can shield the protein from proteolytic degradation and diminish its immunogenicity.[2][3] Mal-amido-PEG8-val-gly is a heterobifunctional linker that enables site-specific covalent attachment of a PEG moiety to a protein via a cysteine residue. This linker consists of a maleimide (B117702) group for specific reaction with sulfhydryl groups, a hydrophilic eight-unit PEG spacer to enhance solubility, and a valine-glycine (Val-Gly) dipeptide. The Val-Gly linker is of particular interest in drug delivery as it can be cleaved by specific cellular proteases, such as cathepsin B, allowing for controlled release of the conjugated molecule inside the target cell.[4][5]
The maleimide group reacts specifically with the free sulfhydryl (thiol) group of a cysteine residue through a Michael addition reaction.[6][7] This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5, forming a stable thioether bond.[2][7] The specificity for cysteine residues allows for a more controlled and homogenous labeling compared to reactions targeting more abundant residues like lysine.[6]
These application notes provide a detailed protocol for the cysteine-specific labeling of a protein with this compound, along with methods for the characterization of the resulting conjugate.
Key Applications
The site-specific PEGylation of proteins using this compound is a valuable tool for various applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The Val-Gly linker is designed for cleavage by intracellular enzymes, making this reagent ideal for the development of ADCs where a cytotoxic payload is released within the target cancer cell.[4][]
-
Targeted Drug Delivery: The PEG spacer enhances solubility and circulation time, while the cleavable linker allows for targeted release of therapeutic agents at the site of action.
-
Improving Therapeutic Protein Efficacy: PEGylation can enhance the stability and reduce the immunogenicity of therapeutic proteins, leading to improved efficacy and safety profiles.[9][]
-
Biophysical Studies: Labeled proteins can be used to study protein structure, function, and interactions.
Experimental Protocols
Materials
-
Protein of interest with at least one surface-accessible cysteine residue
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents and equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (optional, for detailed characterization)
Protocol 1: Protein Preparation and Reduction of Disulfide Bonds
For efficient labeling, it is crucial to ensure that the target cysteine residues are in a reduced state (free sulfhydryl groups).[11]
-
Protein Solution Preparation: Dissolve the protein in a degassed buffer, such as PBS, at a concentration of 1-10 mg/mL.[12] The buffer should be free of any thiol-containing reagents.
-
Reduction with TCEP: Prepare a fresh 10 mM stock solution of TCEP in degassed buffer.[6] Add a 10- to 50-fold molar excess of TCEP to the protein solution.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[2] TCEP is a non-thiol-containing reducing agent and does not need to be removed before the addition of the maleimide reagent.[2] If dithiothreitol (B142953) (DTT) is used, it must be removed by dialysis or a desalting column prior to labeling.[11]
Protocol 2: Protein Labeling with this compound
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[2][11] The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[2] Protect the reaction from light.[11]
Protocol 3: Purification of the Labeled Protein
-
Removal of Excess Reagent: After the incubation period, remove the unreacted this compound and TCEP using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Further Purification (Optional): If further purification is required to separate the labeled protein from the unlabeled protein, techniques such as ion-exchange chromatography or size-exclusion chromatography can be employed.[13]
Characterization of the Labeled Protein
Successful conjugation and the degree of labeling can be confirmed using various analytical techniques.
| Parameter | Analytical Technique | Principle | Expected Outcome |
| Confirmation of Labeling | SDS-PAGE | Separation of proteins based on molecular weight. | A shift in the molecular weight of the labeled protein compared to the unlabeled protein. |
| Degree of Labeling | Mass Spectrometry (e.g., ESI-MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight. | The mass spectrum will show peaks corresponding to the unlabeled protein and the protein with one or more attached this compound molecules, allowing for the calculation of the labeling efficiency.[1][14] |
| Purity of Labeled Protein | High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for the stationary and mobile phases. | A new peak corresponding to the labeled protein, with a different retention time from the unlabeled protein, will be observed. The purity can be determined by integrating the peak areas.[1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 5. This compound-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 6. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols for Payload Attachment to Mal-amido-PEG8-val-gly Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG8-val-gly linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is meticulously designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in circulation and facilitating specific payload release within target cancer cells.
The linker's design incorporates several key features:
-
Maleimide (B117702) Group: Enables covalent conjugation to free thiol groups on cysteine residues of the antibody, often generated by the reduction of interchain disulfide bonds. This reaction is highly specific under mild physiological conditions.[1][2]
-
PEG8 Spacer: A polyethylene (B3416737) glycol chain with eight repeating units enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[1][3]
-
Val-Gly Dipeptide: This peptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[4] This enzymatic cleavage is the primary mechanism for intracellular payload release.
-
PAB (p-aminobenzyl) Group: Acts as a self-immolative spacer. Following the cleavage of the Val-Gly dipeptide, the PAB group undergoes a 1,6-elimination reaction, ensuring the traceless release of the payload in its active form.
These application notes provide detailed protocols for the conjugation of a model payload to an antibody using the this compound linker, as well as methods for characterizing the resulting ADC.
Payload Attachment and ADC Synthesis: A Conceptual Overview
The payload is typically attached to the PAB (p-aminobenzyl) alcohol moiety of the linker prior to conjugation with the antibody. This is often achieved by converting the hydroxyl group of the PAB to a more reactive species, such as a p-nitrophenyl (PNP) carbonate, which can then react with an amine-containing payload.[1] The resulting payload-linker conjugate, now equipped with a maleimide group, is ready for conjugation to the antibody.
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with this compound-Payload
This protocol describes the generation of free thiol groups on a monoclonal antibody via reduction of interchain disulfide bonds, followed by conjugation with the maleimide-functionalized payload-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-Payload conjugate dissolved in an organic solvent (e.g., DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.2-7.4, containing EDTA (e.g., 1 mM)
-
Quenching Reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
-
Antibody Reduction:
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Allow the solution to cool to room temperature.
-
-
Conjugation:
-
Immediately before conjugation, prepare a stock solution of the this compound-Payload in DMSO.
-
Add a 1.5 to 2-fold molar excess of the payload-linker per generated thiol group to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the payload-linker) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted payload-linker and other small molecules using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for ADC synthesis and characterization.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for DAR measurement (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 0.1-1 mg/mL in pre-warmed plasma.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma sample.
-
Immediately freeze the aliquot at -80°C to stop any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze the average DAR of the ADC at each time point using a validated analytical method.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the stability profile of the ADC.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Protocol 3: Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the Val-Gly linker to cleavage by Cathepsin B, confirming the intended payload release mechanism.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Cathepsin B Activation Buffer: Assay buffer containing 2 mM DTT (prepare fresh)
-
Incubator at 37°C
-
Method for detecting released payload (e.g., RP-HPLC or LC-MS)
Procedure:
-
Cathepsin B Activation:
-
Activate the pro-Cathepsin B by incubating it in the activation buffer at 37°C for 15-30 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (final concentration ~10 µM) with the assay buffer.
-
-
Initiate Cleavage:
-
Add the activated Cathepsin B to the ADC solution to initiate the cleavage reaction (final enzyme concentration ~50 nM).
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Stop the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the percentage of released payload against time to determine the cleavage kinetics.
-
Data Presentation
The following tables present example data for an ADC synthesized with a Val-peptide linker. Note that these values are illustrative and will need to be determined empirically for each specific ADC.
Table 1: Example Conjugation Parameters and Results
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| TCEP:mAb Molar Ratio | 10:1 |
| Payload-linker:mAb Molar Ratio | 8:1 |
| Reaction Time | 2 hours |
| Average DAR | 3.5 - 4.0 |
| Monomer Purity (by SEC) | >95% |
Table 2: Example In Vitro Plasma Stability Data
| Time (hours) | Average DAR | % Payload Remaining |
| 0 | 3.8 | 100 |
| 24 | 3.6 | 94.7 |
| 48 | 3.4 | 89.5 |
| 96 | 3.1 | 81.6 |
| 168 | 2.7 | 71.1 |
| Calculated Half-life (t½) | ~250 hours |
Table 3: Example Cathepsin B Cleavage Data
| Time (hours) | % Payload Released |
| 0 | 0 |
| 1 | 25 |
| 4 | 70 |
| 8 | 90 |
| 24 | >95 |
Visualizations
Structure of a Representative ADC:
Caption: Schematic of an ADC with the this compound linker.
ADC Mechanism of Action:
Caption: Cellular mechanism of action for a cleavable linker ADC.
References
- 1. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 2. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 3. This compound-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 4. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Mal-amido-PEG8-val-gly Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of bioconjugation reactions using the Mal-amido-PEG8-val-gly linker. This linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its specific reactivity with thiol groups and the presence of a cleavable dipeptide sequence.
Introduction to this compound Bioconjugation
The this compound linker facilitates the covalent attachment of a payload molecule to a targeting moiety, such as an antibody or peptide, that possesses a free thiol group, typically from a cysteine residue. The core of this bioconjugation strategy lies in the highly selective Michael addition reaction between the maleimide (B117702) group of the linker and the thiol group of the biomolecule.[1][2][3] This reaction forms a stable thioether bond under mild, physiological conditions.[2][3][4]
The linker itself comprises several key components:
-
Maleimide: A sulfhydryl-reactive group for conjugation to cysteine residues.
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances solubility and can reduce immunogenicity.[5]
-
val-gly: A dipeptide (valine-glycine) sequence that can be specifically cleaved by lysosomal enzymes like Cathepsin B, enabling targeted release of the payload within the cell.[6]
This targeted release mechanism is a cornerstone of modern drug delivery systems, particularly in the field of oncology with the development of ADCs.[1][3][7]
Key Experimental Parameters and Considerations
The success of the maleimide-thiol conjugation is highly dependent on several experimental parameters that must be carefully controlled to maximize yield and minimize side reactions.
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing hydrolysis of the maleimide ring is minimized.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
Buffer Selection
Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used for this reaction.[4][8] It is crucial to use buffers that are free of any thiol-containing reagents. The buffer should be degassed to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[8]
Molar Ratio of Reactants
A molar excess of the maleimide-containing linker over the thiol-containing biomolecule is generally recommended to ensure complete conjugation. A 10- to 20-fold molar excess of the PEG-Maleimide is often sufficient.[9] However, the optimal ratio may need to be determined empirically for each specific application. For instance, in nanoparticle conjugation, ratios from 2:1 to 5:1 (maleimide to thiol) have been reported to be effective.[4]
Side Reactions and Stability
While the maleimide-thiol reaction is highly selective, potential side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive.[1] Using freshly prepared maleimide solutions and maintaining the optimal pH range can minimize this.
-
Thioether Bond Instability: The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1] This can be a concern for the long-term stability of the bioconjugate. More stable adducts can be formed through a transcyclization reaction, especially when the cysteine is at the N-terminus of a peptide.[10]
Experimental Protocols
General Protocol for Bioconjugation
This protocol outlines the general steps for conjugating a thiol-containing protein (e.g., an antibody) with this compound-payload.
Materials:
-
Thiol-containing protein
-
This compound-payload
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][8]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[4] Subsequently, remove the reducing agent using a desalting column.
-
-
Preparation of the this compound-payload Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.[9]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly.[1]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9] Protect from light if any of the components are light-sensitive.[1]
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.
-
-
Purification of the Bioconjugate:
Characterization of the Bioconjugate
After purification, it is essential to characterize the bioconjugate to determine the degree of conjugation (e.g., drug-to-antibody ratio, DAR) and confirm its integrity.
Common Characterization Techniques:
-
UV/Vis Spectroscopy: To determine the concentration of the protein and the conjugated payload.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the DAR.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion HPLC (SEC-HPLC) can be used to assess the purity and aggregation of the conjugate, while reverse-phase HPLC (RP-HPLC) can be used to separate different conjugated species.[13]
Data Presentation
Table 1: Influence of Reaction pH on Conjugation Efficiency
| pH | Reaction Time (hours) | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) |
| 6.0 | 4 | 10:1 | ~75 |
| 7.0 | 2 | 10:1 | >95 |
| 8.0 | 2 | 10:1 | ~85 (with risk of hydrolysis) |
Table 2: Comparison of Purification Methods for PEGylated Proteins
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Mild conditions, good for removing small molecule impurities | Limited resolution for species of similar size |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge | High resolution, can separate species with different degrees of conjugation | PEGylation can shield charges, affecting separation |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Can separate different PEGylated species | Requires careful optimization of buffer conditions |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | High resolution, useful for analytical characterization | Can be denaturing for some proteins |
Visualizations
Caption: Michael Addition Reaction between a Thiol and a Maleimide.
Caption: Experimental Workflow for this compound Bioconjugation.
Caption: Mechanism of Action for an ADC with a Cleavable Linker.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 6. This compound-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using Mal-amido-PEG8-val-gly Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of an antibody-drug conjugate (ADC) utilizing the cleavable linker, Maleimido-amido-PEG8-valine-glycine (Mal-amido-PEG8-val-gly). This linker system combines several advantageous features for the development of effective and stable ADCs. The maleimide (B117702) group allows for specific conjugation to cysteine residues on a monoclonal antibody (mAb). The hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties. The valine-glycine (val-gly) dipeptide serves as a substrate for lysosomal proteases, such as Cathepsin B, ensuring targeted release of the cytotoxic payload within the cancer cell. This protocol is divided into two main stages: the synthesis of the drug-linker conjugate and its subsequent conjugation to a thiol-engineered or partially reduced monoclonal antibody. Detailed methodologies for purification and characterization, including determination of the drug-to-antibody ratio (DAR), are also provided.
Introduction to the this compound Linker
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby increasing efficacy while minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.
The this compound linker is a cleavable linker system with three key components:
-
Maleimide Group: This reactive group forms a stable thioether bond with the sulfhydryl group of cysteine residues on the antibody. This allows for controlled, site-specific conjugation when used with engineered antibodies containing accessible cysteine residues, or for conjugation to native cysteines exposed after partial reduction of interchain disulfide bonds.
-
PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the ADC. It can increase the overall solubility of the conjugate, particularly with hydrophobic payloads, and can help to shield the payload from the microenvironment, potentially reducing aggregation and improving pharmacokinetics.
-
Valine-Glycine (val-gly) Dipeptide: This dipeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are abundant within the endo-lysosomal compartment of cells.[1][2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.[3][4]
Synthesis of the Drug-Linker Conjugate
The first stage of ADC synthesis involves the covalent attachment of the desired cytotoxic payload to the linker. This protocol assumes the use of a this compound linker that is activated for reaction with an amine-containing payload, for example, as a p-nitrophenyl (PNP) carbonate derivative (this compound-PAB-PNP). The p-aminobenzyl carbamate (B1207046) (PABC) serves as a self-immolative spacer.
Experimental Protocol: Payload Conjugation to Linker
Materials:
-
This compound-PAB-PNP
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for verification
Procedure:
-
Dissolution: Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.
-
Linker Addition: In a separate vial, dissolve the this compound-PAB-PNP linker in anhydrous DMF or DMSO. Add this solution to the payload solution. A 1.1 to 1.5 molar excess of the linker is recommended.
-
Base Addition: Add DIPEA to the reaction mixture (2-3 molar equivalents relative to the payload) to act as a non-nucleophilic base, facilitating the reaction between the amine and the PNP-carbonate.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.
-
Purification: Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the purified drug-linker conjugate by mass spectrometry.
-
Lyophilization and Storage: Lyophilize the purified product and store it at -20°C or below, protected from moisture and light.
Synthesis of the Antibody-Drug Conjugate
This stage involves the conjugation of the pre-formed drug-linker construct to the monoclonal antibody. The protocol below describes a typical procedure for conjugation to a partially reduced antibody, which is a common method for achieving a heterogeneous mixture of ADCs with varying DARs.
Experimental Protocol: Antibody-Drug Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purified drug-linker conjugate
-
Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. Note: If using DTT, it must be removed prior to the addition of the maleimide-linker as it contains a free thiol.
-
-
Conjugation:
-
Dissolve the drug-linker conjugate in a minimal amount of DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker per free thiol is recommended as a starting point. The final concentration of DMSO should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and quenching reagent using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar) with PBS (pH 7.4) as the mobile phase.
-
Collect the fractions corresponding to the purified ADC, which will be in the void volume.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and the average Drug-to-Antibody Ratio (DAR).
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization of the ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality, homogeneity, and suitability for further studies.
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker molecules. More hydrophobic species (higher DAR) will have longer retention times. The average DAR can be calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass information, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[5]
Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the efficacy and safety of the therapeutic.
Data Presentation
The following table provides representative data for ADCs synthesized with cleavable dipeptide linkers, illustrating the typical characterization results.
| ADC Construct | Target Antigen | Payload | Average DAR (by HIC) | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (t1/2 in mouse plasma) |
| Trastuzumab-Mal-PEG8-val-gly-MMAE | HER2 | MMAE | 3.8 | 0.5 - 2.0 | ~2-3 days |
| Anti-CD22-Mal-PEG8-val-gly-MMAF | CD22 | MMAF | 4.1 | 0.1 - 0.8 | ~2-3 days |
| Anti-TROP2-Mal-PEG8-val-gly-SN38 | TROP2 | SN-38 | 3.5 | 1.0 - 5.0 | ~1-2 days |
Note: The data presented are representative examples based on literature values for similar linker-payload combinations and may vary depending on the specific antibody, payload, and experimental conditions.[6][7]
Visualized Workflows and Mechanisms
Signaling and Mechanism of Action
Experimental Workflow
References
- 1. adooq.com [adooq.com]
- 2. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for Nanoparticle Functionalization with Mal-amido-PEG8-val-gly
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with precisely engineered linkers is a cornerstone of advanced drug delivery systems. The Mal-amido-PEG8-val-gly linker is a sophisticated molecule designed for targeted and controlled release of therapeutic agents. This linker combines three key functionalities: a maleimide (B117702) group for covalent conjugation to thiol-modified nanoparticles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and circulation time, and an enzyme-cleavable Valine-Glycine (Val-Gly) dipeptide sequence for targeted drug release in the tumor microenvironment.
The Val-Gly linker is specifically designed for cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in cancer cells.[] This enzymatic cleavage ensures that the conjugated drug is released preferentially at the site of action, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[2][3][4]
These application notes provide a comprehensive overview, detailed protocols, and representative data for the functionalization of nanoparticles with this compound for targeted drug delivery.
Data Presentation
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
This table summarizes the typical physicochemical properties of drug-loaded nanoparticles before and after functionalization with the this compound linker. Doxorubicin (B1662922) (DOX) is used as a model anticancer drug.
| Parameter | Bare Nanoparticles (DOX-Loaded) | Functionalized Nanoparticles (DOX-Loaded) |
| Mean Hydrodynamic Diameter (nm) | 110 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Surface Charge (Zeta Potential, mV) | -25 ± 3 | -15 ± 2 |
| Drug Loading Content (wt%) | 15 ± 1.2 | 13.5 ± 1.1 |
| Encapsulation Efficiency (%) | 90 ± 5 | Not Applicable |
Data is representative and may vary depending on the nanoparticle composition and drug.
Table 2: In Vitro Drug Release Kinetics
This table presents representative data on the cumulative release of doxorubicin from functionalized nanoparticles in the presence and absence of cathepsin B, simulating the tumor microenvironment and physiological conditions, respectively.
| Time (hours) | Cumulative DOX Release (%) - Without Cathepsin B (pH 7.4) | Cumulative DOX Release (%) - With Cathepsin B (pH 5.5) |
| 0 | 0 | 0 |
| 2 | 5 ± 0.8 | 25 ± 2.1 |
| 6 | 10 ± 1.1 | 55 ± 3.5 |
| 12 | 15 ± 1.5 | 80 ± 4.2 |
| 24 | 20 ± 2.0 | 95 ± 3.8 |
Data is representative. The release profile demonstrates minimal drug leakage in physiological conditions and rapid, enzyme-triggered release in a simulated tumor environment.
Table 3: In Vitro Cytotoxicity (IC50 Values)
This table shows the half-maximal inhibitory concentration (IC50) of free doxorubicin and doxorubicin-loaded functionalized nanoparticles against a cancer cell line overexpressing cathepsin B (e.g., MCF-7) and a normal cell line with low cathepsin B expression.
| Formulation | IC50 on MCF-7 Cells (µg/mL) | IC50 on Normal Fibroblasts (µg/mL) |
| Free Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 |
| Functionalized Nanoparticles | 1.2 ± 0.1 | 15.8 ± 1.3 |
Representative data illustrates the enhanced cancer cell-specific toxicity and reduced toxicity towards normal cells of the nanoparticle formulation.[2][3][4]
Experimental Protocols
Protocol 1: Functionalization of Thiol-Modified Nanoparticles
This protocol details the covalent conjugation of the this compound linker to nanoparticles that have been surface-modified to present free thiol (-SH) groups.
Materials:
-
Thiol-modified, drug-loaded nanoparticles
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed and nitrogen-purged
-
Quenching solution: L-cysteine or 2-mercaptoethanol
-
Purification system: Size exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-modified, drug-loaded nanoparticles in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Dissolve the this compound linker in the conjugation buffer to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the linker stock solution to the nanoparticle dispersion. A 10-20 fold molar excess of the maleimide linker over the surface thiol groups on the nanoparticles is recommended for optimal conjugation.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using photosensitive drugs.
-
Quenching: Add a small amount of the quenching solution to react with any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the functionalized nanoparticles from excess linker and quenching agent using either size exclusion chromatography or dialysis against PBS.
-
Characterization: Characterize the purified functionalized nanoparticles for size, surface charge, and drug loading as described in Table 1.
Protocol 2: In Vitro Drug Release Assay
This protocol describes how to evaluate the enzyme-triggered release of a drug from the functionalized nanoparticles.
Materials:
-
Drug-loaded functionalized nanoparticles
-
Release Buffer A: PBS, pH 7.4 (physiological control)
-
Release Buffer B: Acetate buffer, pH 5.5 (lysosomal/tumor microenvironment)
-
Cathepsin B enzyme
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Spectrofluorometer or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Sample Preparation: Prepare two sets of samples. In separate dialysis tubes, place a known concentration of the drug-loaded functionalized nanoparticles suspended in Release Buffer A and Release Buffer B.
-
Enzyme Addition: To the sample in Release Buffer B, add cathepsin B to a final concentration that mimics physiological levels in the tumor microenvironment.
-
Incubation: Place the dialysis tubes in a larger volume of the corresponding release buffer and incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots from the external buffer.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., fluorescence for doxorubicin).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug content in the nanoparticles.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the drug-loaded functionalized nanoparticles against cancer and normal cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7) and a normal cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Free drug and drug-loaded functionalized nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free drug and the drug-loaded functionalized nanoparticles in cell culture medium. Replace the old medium with the medium containing the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values by plotting cell viability against drug concentration.
Visualizations
Caption: Experimental workflow for developing drug-loaded nanoparticles.
Caption: Targeted drug delivery and release mechanism.
References
- 2. Cancer-specific drug-drug nanoparticles of pro-apoptotic and cathepsin B-cleavable peptide-conjugated doxorubicin for drug-resistant cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrier-free nanoparticles of cathepsin B-cleavable peptide-conjugated doxorubicin prodrug for cancer targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Mal-amido-PEG8-val-gly Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Mal-amido-PEG8-val-gly conjugates. These conjugates are often used in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where the maleimide (B117702) group allows for specific attachment to thiol moieties (e.g., cysteine residues) on a biomolecule. The discrete PEG8 linker enhances solubility and provides spacing, while the valine-glycine dipeptide can serve as a cleavable linker by specific enzymes.
Accurate and thorough characterization is critical to ensure the quality, efficacy, and safety of these complex bioconjugates.[1] The methods outlined below will enable the confirmation of structure, assessment of purity, and evaluation of stability.
I. Structural Confirmation and Purity Assessment
A combination of chromatographic and mass spectrometric techniques is essential for the unambiguous structural confirmation and purity assessment of this compound conjugates.
Application Note: HPLC-Based Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of the conjugate and separating it from starting materials and byproducts.[1] Two primary modes of HPLC are particularly useful:
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size (hydrodynamic volume). It is highly effective for quantifying high molecular weight species, such as aggregates, and for separating the larger conjugate from the smaller, unconjugated payload.[1]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. This technique is excellent for resolving the conjugate from the unconjugated biomolecule and for detecting other impurities. It can often separate species with different drug-to-antibody ratios (DARs) in the context of ADCs.[1]
Application Note: Mass Spectrometry
Mass spectrometry (MS) provides precise molecular weight information, which is crucial for confirming the successful conjugation and identifying the different species present in a sample.[2][3]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is ideal for analyzing large biomolecules like proteins and their conjugates.[4][5] It allows for the determination of the intact mass of the conjugate and can be used to determine the distribution of drug-linker molecules per antibody (DAR value).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is also well-suited for determining the molecular weight of large biomolecules and can be used to assess the degree of PEGylation.[2]
Application Note: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of the linker and its attachment to the biomolecule, although it is more commonly applied to smaller conjugates or the linker itself due to the complexity of spectra for large proteins.[6][7][8] ¹H NMR can be used to confirm the presence of the PEG, peptide, and maleimide-derived components.[6][7]
II. Experimental Protocols
Protocol 1: Purity Assessment by SEC-HPLC
This protocol outlines a general method for assessing the purity and detecting aggregation of a this compound conjugate.
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the percentage of the monomeric conjugate, aggregates (eluting earlier), and fragments (eluting later).
Protocol 2: Structural Confirmation by LC-ESI-MS
This protocol is designed for confirming the molecular weight of a protein conjugated with this compound.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in a solution of 0.1% formic acid in water.
-
Liquid Chromatography:
-
Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting the protein conjugate (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate.
-
Protocol 3: Stability Assessment of the Maleimide-Thiol Linkage
The thioether bond formed from the Michael addition of a thiol to the maleimide can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[9] This protocol assesses the stability of the conjugate.
-
Incubation: Incubate the purified conjugate at a concentration of 1 mg/mL in PBS (pH 7.4) at 37°C. To mimic physiological conditions, a parallel incubation should be performed in the presence of a competing thiol, such as 1-5 mM glutathione (B108866) (GSH).[9]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[9]
-
Analysis: Analyze the aliquots by RP-HPLC or LC-MS to determine the percentage of the remaining intact conjugate.
-
Data Analysis: Calculate the rate of deconjugation by monitoring the decrease in the peak area of the intact conjugate over time.[9]
III. Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the characterization of a monoclonal antibody (mAb, ~150 kDa) conjugated with this compound.
Table 1: Purity and Aggregation Analysis by SEC-HPLC
| Sample | Monomer (%) | Aggregates (%) | Fragments (%) |
| Unconjugated mAb | 98.5 | 1.5 | 0.0 |
| Conjugate Batch 1 | 97.2 | 2.7 | 0.1 |
| Conjugate Batch 2 | 96.5 | 3.4 | 0.1 |
Table 2: Molecular Weight Confirmation by LC-ESI-MS
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated mAb | 150,000.0 | 150,001.2 | +1.2 |
| Conjugate (DAR 2) | 152,185.2 | 152,186.8 | +1.6 |
| Conjugate (DAR 4) | 154,370.4 | 154,372.1 | +1.7 |
Note: The molecular weight of the this compound linker is approximately 1092.6 Da.
Table 3: Stability in the Presence of Glutathione (GSH) by RP-HPLC
| Time (hours) | Intact Conjugate (%) in PBS | Intact Conjugate (%) in PBS + 5 mM GSH |
| 0 | 100 | 100 |
| 8 | 99.5 | 92.1 |
| 24 | 98.8 | 85.3 |
| 48 | 98.1 | 78.6 |
IV. Visualizations
The following diagrams illustrate key workflows and concepts in the characterization of this compound conjugates.
Caption: Experimental workflow for the characterization of conjugates.
Caption: Conjugation and stability relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Mal-amido-PEG8-val-gly ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. The Mal-amido-PEG8-val-gly linker is a key component in some ADCs, featuring a maleimide (B117702) group for conjugation to the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to improve solubility, and a valine-glycine (val-gly) dipeptide that is cleavable by lysosomal enzymes like Cathepsin B.[1][2][3] This targeted cleavage mechanism ensures the release of the cytotoxic payload only after internalization into the target cancer cell.[1][2][3]
The inherent heterogeneity of the conjugation reaction, which can result in a mixture of ADC species with varying drug-to-antibody ratios (DAR), along with unconjugated antibodies and process-related impurities, necessitates robust purification strategies.[][5] This document provides detailed application notes and protocols for the purification of this compound ADCs, focusing on common and effective techniques to ensure a homogenous, stable, and potent final product.
Key Purification Challenges
The purification process for this compound ADCs must address several critical challenges:
-
Heterogeneity (DAR Species): The conjugation process typically yields a mixture of ADCs with different numbers of drug-linkers attached (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).[] These species exhibit different hydrophobicities, which can be exploited for separation.
-
Process-Related Impurities: Removal of residual solvents (e.g., DMSO, DMAc), unreacted drug-linker, and quenching agents is crucial.[6]
-
Aggregates and Fragments: The conjugation and purification processes can induce the formation of high molecular weight aggregates or low molecular weight fragments, which can impact efficacy and safety.
-
Product Stability: The labile nature of the linker and the potential for the payload to cause degradation require gentle purification conditions to maintain the integrity of the ADC.[7]
Recommended Purification Workflow
A multi-step purification strategy is typically employed to address the challenges mentioned above. The following workflow is a general guideline and may require optimization based on the specific antibody, payload, and conjugation conditions.
Caption: A typical multi-step purification workflow for this compound ADCs.
Experimental Protocols
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
TFF is a rapid and scalable method for buffer exchange, removing unconjugated drug-linkers, and concentrating the ADC solution.[6][8][9]
Objective: To remove process-related impurities such as organic solvents (e.g., DMSO) and excess unreacted this compound payload, and to exchange the buffer to one suitable for the subsequent chromatography step.
Materials:
-
TFF system with a Pellicon® capsule or equivalent cassette (30 kDa molecular weight cutoff)[6]
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 for subsequent HIC)
-
Crude ADC conjugation mixture
Protocol:
-
System Preparation: Sanitize and equilibrate the TFF system with the diafiltration buffer according to the manufacturer's instructions.
-
Loading: Load the crude ADC mixture into the TFF system.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration, typically 25-30 g/L.[6]
-
Diafiltration: Perform diafiltration in a constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed. A minimum of 5-7 diavolumes is generally recommended to ensure sufficient removal of small molecule impurities.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired volume for the next purification step.
-
Recovery: Recover the concentrated and buffer-exchanged ADC from the TFF system.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is the primary method for separating ADC species based on their DAR values.[10][11][12][13] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation on a HIC column.
Objective: To separate the ADC into different DAR species and to remove unconjugated antibody (DAR 0).
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)[14]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[11]
-
Buffer-exchanged ADC solution from TFF step
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20-30 CV). The least hydrophobic species (unconjugated antibody, DAR 0) will elute first, followed by ADCs with increasing DAR values.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species (e.g., DAR 2 and DAR 4).
-
Column Regeneration and Storage: Regenerate the column with a high concentration of organic solvent (if compatible with the column) or a low salt buffer, followed by storage in an appropriate solution (e.g., 20% ethanol).
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Removal
SEC separates molecules based on their size and is used to remove high molecular weight aggregates and low molecular weight fragments.[]
Objective: To remove aggregates and fragments from the pooled ADC fractions.
Materials:
-
HPLC or FPLC system
-
SEC column (e.g., Superdex 200 or equivalent)
-
Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0)
-
Pooled ADC fractions from HIC
Protocol:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the pooled and concentrated ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The aggregates will elute first, followed by the monomeric ADC, and then any fragments.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
Final Tangential Flow Filtration (TFF) for Formulation and Concentration
The final TFF step is used to exchange the purified ADC into the final formulation buffer and to concentrate it to the desired final concentration.
Objective: To formulate the purified ADC in the final buffer and concentrate it to the target concentration.
Materials:
-
TFF system with a Pellicon® capsule or equivalent cassette (30 kDa MWCO)
-
Final Formulation Buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0)
-
Purified ADC solution from the previous chromatography step
Protocol:
-
System Preparation: Sanitize and equilibrate the TFF system with the final formulation buffer.
-
Loading: Load the purified ADC solution into the system.
-
Diafiltration: Perform diafiltration against the final formulation buffer for at least 5-7 diavolumes to ensure complete buffer exchange.
-
Final Concentration: Concentrate the ADC to the final target concentration.
-
Recovery: Recover the final formulated ADC product.
Data Presentation
The following tables summarize typical quantitative data expected from the purification of this compound ADCs. The values presented are illustrative and will vary depending on the specific ADC and process parameters.
Table 1: Summary of Purification Step Performance
| Purification Step | Purity (%) | Recovery (%) | Key Impurities Removed |
| TFF 1 | >90 | >95 | Unreacted drug-linker, organic solvents |
| HIC | >98 | 80-90 | Undesired DAR species, unconjugated antibody |
| SEC (Optional) | >99.5 | >95 | Aggregates, fragments |
| TFF 2 | >99.5 | >98 | - |
Table 2: DAR Distribution Before and After HIC Purification
| DAR Species | % of Total (Before HIC) | % of Total (After HIC, Pooled Fractions) |
| DAR 0 | 10-20 | < 1 |
| DAR 2 | 30-40 | 40-50 |
| DAR 4 | 30-40 | 45-55 |
| DAR 6 | 5-15 | < 2 |
| DAR 8 | < 5 | < 1 |
Visualization of Key Concepts
Signaling Pathway for ADC Action
The this compound linker is designed for cleavage within the lysosome, a key step in the ADC's mechanism of action.
Caption: Mechanism of action for a this compound ADC.
Logical Relationship of Purification Steps
The sequence of purification steps is logical, with each step targeting specific impurities.
Caption: Logical flow of the purification process for ADCs.
Conclusion
The purification of this compound ADCs is a critical aspect of their manufacturing process, directly impacting the quality, safety, and efficacy of the final product. A well-designed purification strategy, typically involving a combination of tangential flow filtration and chromatography steps, is essential to obtain a homogenous ADC with the desired drug-to-antibody ratio and low levels of impurities. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working with this important class of biotherapeutics. Optimization of each step for the specific ADC is crucial for a successful and robust purification process.
References
- 1. Valine Glycine Liner (Val-Gly) - ADC Linkers | AxisPharm [axispharm.com]
- 2. This compound-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]
- 3. This compound-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 5. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-amido-PEG8-val-gly Conjugation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, encountered during Mal-amido-PEG8-val-gly conjugation to thiol-containing molecules such as proteins, peptides, or other biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield of my final conjugate. What are the primary causes?
A1: Low conjugation efficiency is a common issue that can arise from several factors throughout the experimental workflow. The most frequent culprits include suboptimal reaction conditions, compromised reagent integrity, and issues with the thiol-containing molecule. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Key areas to investigate include:
-
Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis renders the linker inactive and unable to react with the thiol group.
-
Thiol Oxidation: The target sulfhydryl (-SH) groups on your protein or peptide can be oxidized to form disulfide bonds (S-S), which are unreactive towards maleimides.[3][4]
-
Suboptimal pH: The pH of the reaction buffer is critical. The ideal range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows considerably, and above pH 7.5, maleimide hydrolysis and reactions with primary amines become more prevalent.[1][2]
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound linker can lead to an incomplete reaction.
-
Inaccessible Thiol Groups: The target cysteine residues on the biomolecule may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the maleimide linker.
Q2: How can I prevent the hydrolysis of the maleimide group on my this compound linker?
A2: Preventing the hydrolysis of the maleimide ring is crucial for achieving a high conjugation yield. Since the susceptibility to hydrolysis increases with pH, careful control over reaction and storage conditions is essential.[2]
Recommendations:
-
pH Control: Maintain the reaction pH within the optimal range of 6.5-7.5.[1][2]
-
Reagent Preparation: Prepare the stock solution of the this compound linker in an anhydrous solvent such as DMSO or DMF immediately before use.[5] Avoid storing the linker in aqueous buffers.[2]
-
Storage: Store the solid this compound linker at -20°C, protected from moisture.[6] If you must store a stock solution, use an anhydrous solvent and store it at -20°C for up to a month or at -80°C for longer periods, aliquoted to avoid freeze-thaw cycles.[6]
Q3: My protein contains disulfide bonds. What is the best way to reduce them before conjugation?
A3: Maleimides react with free sulfhydryl groups, not disulfide bonds. Therefore, reducing existing disulfide bonds to free thiols is a necessary prerequisite for conjugation.[4][7]
Recommended Reducing Agents:
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is highly effective over a broad pH range, does not contain a thiol group itself, and typically does not need to be removed before the addition of the maleimide linker.[1][7][8]
-
DTT (Dithiothreitol): While a strong reducing agent, DTT contains thiol groups and must be completely removed after reduction and before the addition of the maleimide linker to prevent it from competing with the target molecule for conjugation.[1] Removal can be achieved through methods like desalting columns or dialysis.
| Parameter | TCEP | DTT |
| Typical Molar Excess | 10-100 fold | 10-100 fold |
| Incubation Time | 20-60 minutes at room temperature | 30-60 minutes at room temperature |
| Post-Reduction Step | Usually not required | Must be removed before adding maleimide |
Q4: What is the optimal molar ratio of the this compound linker to my thiol-containing molecule?
A4: The ideal molar ratio can vary depending on the specific biomolecule being conjugated. A common starting point is a 10 to 20-fold molar excess of the maleimide linker to the thiol-containing molecule.[1][5][7] However, optimization is often necessary. For smaller peptides, a lower excess (e.g., 2:1) might be sufficient, while for larger proteins or molecules with potential steric hindrance, a higher excess may be required.[1][9] It is advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application.
| Application | Starting Molar Ratio (Maleimide:Thiol) | Reference |
| General Protein Labeling | 10:1 to 20:1 | [1][7] |
| cRGDfK Peptide | 2:1 | [9] |
| Nanobody | 5:1 | [9] |
Q5: I am concerned about side reactions. What are the most common ones and how can I minimize them?
A5: Besides maleimide hydrolysis, several other side reactions can occur during conjugation, potentially leading to a heterogeneous product mixture and lower yield of the desired conjugate.
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[2][3] To avoid this, maintain the reaction pH at or below 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is potentially reversible.[3] This can be a significant issue in environments with a high concentration of other thiols (e.g., in vivo with glutathione), leading to payload migration.[2][3] To mitigate this, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which stabilizes the conjugate.[3]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[3][10][11] This side reaction can be minimized by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal cysteine.[11]
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Protein
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[3] The buffer should be free of thiols.
-
Addition of Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[3]
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature.[3][8]
-
Proceed to Conjugation: The reduced protein solution can typically be used directly in the conjugation reaction without the need to remove the TCEP.[1]
Protocol 2: Conjugation of this compound to a Reduced Protein
-
Prepare Maleimide Linker Stock: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[5][8]
-
Initiate Conjugation: Add a 10-20 fold molar excess of the dissolved maleimide linker to the reduced protein solution.[1][8] The optimal ratio should be determined empirically.
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][6] Protect the reaction from light, especially if the payload is light-sensitive.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
Purification: Remove excess, unreacted this compound linker and quenching agent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1][5]
Visual Guides
Caption: A general experimental workflow for this compound conjugation.
Caption: A troubleshooting decision tree for low conjugation yield.
Caption: Key reaction pathways in maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Preventing Maleimide Hydrolysis During Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing maleimide (B117702) hydrolysis during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section addresses common problems that can arise during maleimide bioconjugation, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation efficiency low or non-existent?
Answer: Low or no conjugation efficiency is a frequent issue that can be attributed to several factors. The logical flow for troubleshooting this problem is outlined below.
Caption: Troubleshooting logic for low conjugation yield.
Potential Causes and Solutions:
-
Hydrolyzed Maleimide Reagent: The maleimide functional group is susceptible to hydrolysis, especially when stored in aqueous solutions or exposed to moisture.[1][2]
-
Absence of Free Thiols: Maleimides react with free sulfhydryl groups (-SH), not with disulfide bonds (S-S). If the cysteine residues in your protein are oxidized and forming disulfide bridges, they will not be available for conjugation.[2]
-
Solution: Reduce the disulfide bonds in your protein or peptide prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent that does not need to be removed before the conjugation step.[2][3] Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent, as it contains a free thiol that will compete in the reaction.[2]
-
-
Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[3] Below pH 6.5, the reaction rate slows down significantly because the thiol group is protonated. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008).[3]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH before starting the conjugation.
-
-
Incorrect Molar Ratio: An insufficient amount of the maleimide reagent will result in incomplete conjugation.
-
Solution: A 10 to 20-fold molar excess of the maleimide reagent over the protein/peptide is a common starting point.[3] However, the optimal ratio can vary depending on the specific molecules and should be determined empirically.
-
Question: My final conjugate is not stable and I'm observing loss of my payload. What is the cause?
Answer: The instability of the final conjugate is often due to the reversibility of the thiosuccinimide bond formed between the maleimide and the thiol.
Potential Cause and Solutions:
-
Retro-Michael Reaction: The thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[1] This leads to the release of the conjugated molecule.
-
Solution 1: Post-conjugation Hydrolysis: After the initial conjugation, the succinimide (B58015) ring can be intentionally hydrolyzed to form a stable, ring-opened maleamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period.[1]
-
Solution 2: Use of Next-Generation Maleimides: Several "self-stabilizing" or "next-generation" maleimides have been developed. These include maleimides with electron-withdrawing groups on the nitrogen atom (e.g., N-aryl maleimides) that accelerate the stabilizing ring-opening hydrolysis after conjugation.[4] Dihalomaleimides can also be used, which undergo a rapid elimination reaction after the initial thiol addition to form a stable, non-reversible bond.
-
Question: I am observing unexpected side products in my final conjugate. How can I minimize them?
Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.
Potential Cause and Solutions:
-
Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with other nucleophiles, most commonly the primary amines of lysine residues.[2]
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for cysteine residues.
-
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring. This rearrangement is more prominent at neutral or basic pH.[2][5][6]
-
Solution: If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation.[2][6] If it is unavoidable, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[2][6] Acetylation of the N-terminal cysteine can also prevent this side reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of maleimide hydrolysis?
A1: The maleimide ring is an unsaturated imide that can undergo hydrolysis, particularly in aqueous solutions at neutral to basic pH. The hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This leads to the opening of the ring and the formation of a maleamic acid derivative, which is no longer reactive towards thiols.
Caption: Maleimide hydrolysis reaction.
Q2: What are the ideal storage conditions for maleimide reagents?
A2: To prevent premature hydrolysis, maleimide-containing reagents should be stored as a dry powder in a desiccator at -20°C. For solutions, it is best to prepare them fresh in an anhydrous solvent such as DMSO or DMF.[2] Aqueous solutions of maleimides are not recommended for long-term storage.
Q3: Which buffers are suitable for maleimide-thiol conjugation?
A3: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the recommended pH range of 6.5-7.5. It is crucial to ensure that the buffer does not contain any free thiols (e.g., from DTT) or primary amines (e.g., Tris at higher concentrations and pH) that could compete with the reaction.
Q4: How can I quantify the number of free thiols in my protein solution?
A4: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample. The reaction of DTNB with a free thiol produces a yellow-colored product that can be measured by absorbance at 412 nm.
Q5: How do I purify the final conjugate?
A5: The choice of purification method depends on the size and properties of your conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common method for purifying large biomolecules like antibody-drug conjugates (ADCs) from smaller, unreacted reagents.[7]
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from large protein conjugates.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can provide higher resolution purification.
Data Presentation
The stability of maleimides and their thioether conjugates is highly dependent on pH, temperature, and the specific maleimide derivative used. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Half-life of Maleimide Derivatives in Aqueous Solution
| Maleimide Derivative | pH | Temperature (°C) | Half-life | Reference(s) |
| N-Ethylmaleimide (NEM) | 7.0 | 25 | Several hours | |
| N-Ethylmaleimide (NEM) | > 7.5 | 25 | Rapid hydrolysis | [8] |
| Dibromomaleimide | 7.4 | Not specified | 17.9 minutes | [9] |
| N-aryl maleimide | 7.4 | 37 | ~55 minutes | [10] |
| N-fluorophenyl maleimide | 7.4 | 37 | ~28 minutes | [10] |
Table 2: Stability of Thiosuccinimide Conjugates
| Conjugate Type | Condition | Half-life | Notes | Reference(s) |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | Slower hydrolysis post-conjugation. | [10] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | Faster hydrolysis post-conjugation. | [10] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | Even faster hydrolysis post-conjugation. | [10] |
| Maleimide-thiol adducts | In presence of glutathione | 19 to 337 hours | More stable than disulfide bonds. | [7] |
| Disulfide bonds | In presence of glutathione | 8 to 45 minutes | Less stable in reducing environments. | [7] |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP
This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
-
Prepare Antibody Solution: Dissolve the antibody in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the antibody solution. For example, for an IgG at 10 mg/mL (~67 µM), add TCEP to a final concentration of 0.67-6.7 mM.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The reduced antibody solution can be used directly in the conjugation reaction without the need to remove the TCEP.
Protocol 2: Maleimide Conjugation to a Reduced Antibody
This protocol outlines the general procedure for conjugating a maleimide-functionalized molecule to a reduced antibody.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add Maleimide to Antibody: Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-20 fold). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during the incubation can improve efficiency.
-
Quench the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.
-
Purify the Conjugate: Remove the unreacted maleimide reagent and other small molecules using an appropriate purification method such as size-exclusion chromatography.
Caption: General experimental workflow for maleimide bioconjugation.
Protocol 3: Determination of the Degree of Labeling (DOL)
This protocol describes how to determine the average number of dye molecules conjugated per protein molecule using UV-Vis spectrophotometry.
-
Purify the Conjugate: It is essential to remove all unconjugated dye from the protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).[11]
-
Measure Absorbance:
-
Dilute the purified conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance of the conjugate at the maximum absorbance wavelength of the dye (A_max).
-
-
Calculate the Degree of Labeling (DOL):
-
First, correct the A₂₈₀ for the contribution of the dye's absorbance at this wavelength:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Where CF is the correction factor for the dye at 280 nm (A₂₈₀ of the dye / A_max of the dye).
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. kinampark.com [kinampark.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Mal-amido-PEG8-val-gly Thiol Reactions
Welcome to the technical support center for Mal-amido-PEG8-val-gly thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your bioconjugation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
The optimal pH range for a maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2] Reaction rates slow down at pH values below 6.5, while at a pH above 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis and reaction with primary amines, such as the side chain of lysine (B10760008) residues.[2][3]
Q2: How stable is the this compound linker in aqueous solutions?
The maleimide group of the linker is susceptible to hydrolysis in aqueous solutions, and this degradation process accelerates with increasing pH.[1][3][4] It is strongly recommended to prepare aqueous solutions of the maleimide-containing linker immediately before use.[1][2][3] For storage, it is best to use a dry, biocompatible organic solvent like DMSO or DMF.[2][3]
Q3: What are the common side reactions I should be aware of during the conjugation?
Several side reactions can occur, potentially impacting the yield and purity of your final conjugate:
-
Hydrolysis: The maleimide ring can open through hydrolysis, rendering it unreactive towards thiols. This is more prominent at higher pH.[1][3][5]
-
Reaction with Amines: At a pH above 7.5, the maleimide can react with primary amines, leading to a loss of selectivity.[1][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione, which can lead to payload migration in vivo.[1][3]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.[2][6]
Q4: How can I prevent the oxidation of free thiols on my protein/peptide?
Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[2][7] To prevent this:
-
Use degassed buffers to remove dissolved oxygen.[2]
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed Maleimide Linker | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][3] Avoid long-term storage in aqueous buffers.[2] |
| Oxidized Thiols | Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[2] If using DTT, ensure its complete removal before conjugation.[2] | |
| Incorrect pH | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3] | |
| Incorrect Stoichiometry | Optimize the molar ratio of the maleimide linker to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[2] | |
| Poor Purity of Final Conjugate | Side Reactions | Maintain the pH between 6.5 and 7.5 to ensure thiol selectivity.[3] To stabilize the conjugate and prevent retro-Michael reactions, consider inducing hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether after the initial conjugation by adjusting the pH to 8.5-9.0.[3] |
| Instability of the Final Conjugate | Retro-Michael Reaction | As mentioned above, post-conjugation hydrolysis of the thiosuccinimide ring can increase stability.[3] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[1][2][3] |
| Maleimide to Thiol Molar Ratio | 2:1 to 20:1 | Application-dependent, optimization is recommended.[2][8] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Should be optimized for the specific reactants.[2][9] |
| EDTA Concentration (optional) | 1 - 5 mM | To prevent metal-catalyzed thiol oxidation.[2] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds (if necessary)
-
Prepare your protein or peptide in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2.[3]
-
To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[3]
-
Incubate the mixture for 20-30 minutes at room temperature.[3]
Protocol 2: Maleimide-Thiol Conjugation
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution.[2]
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide linker stock solution to the reduced protein/peptide solution.[2][10]
-
Gently mix the reaction solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]
-
To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[2]
-
Proceed with the purification of the conjugate. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2][10]
Visualizations
Caption: General workflow for the maleimide-thiol conjugation reaction.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
how to avoid aggregation of ADCs with PEGylated linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of Antibody-Drug Conjugates (ADCs) with PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEGylated linkers?
Aggregation of ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the conjugate compared to the native monoclonal antibody (mAb). While PEGylated linkers are designed to be hydrophilic to counteract this, aggregation can still occur due to:
-
High Drug-to-Antibody Ratio (DAR): As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the overall hydrophobicity of the ADC can surpass the solubilizing capacity of the PEG linker, leading to intermolecular hydrophobic interactions and aggregation.[1][]
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads and parts of the linker construct are inherently hydrophobic.[1][][3] These hydrophobic patches on the surface of the ADC can interact, leading to self-association and aggregation.[][3]
-
Linker Chemistry: The structure of the PEG linker itself can influence aggregation. For instance, some studies suggest that certain linker architectures may expose hydrophobic regions of the payload or antibody, promoting aggregation.[4]
-
Conjugation Process: The conditions used during the conjugation reaction, such as pH, temperature, and the use of organic co-solvents to dissolve the drug-linker, can stress the antibody and induce unfolding and subsequent aggregation.[5][6]
-
Formulation and Storage Conditions: Inappropriate buffer pH, ionic strength, temperature, and exposure to physical stress (e.g., agitation) during formulation and storage can lead to ADC instability and aggregation.[3][5]
Q2: How can I modify the PEGylated linker to reduce ADC aggregation?
Optimizing the PEG linker is a key strategy to mitigate ADC aggregation. Consider the following modifications:
-
Increase PEG Chain Length: Longer PEG chains can provide a more effective hydrophilic shield around the hydrophobic payload, reducing intermolecular interactions.[7][8] However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact the ADC's in vitro cytotoxicity.[9][10][11]
-
Utilize Branched or Pendant PEG Architectures: Compared to linear PEG linkers, branched or pendant (multi-arm) PEG structures can offer a more comprehensive "hydration shell" around the drug-linker.[9][12] This enhanced shielding can be particularly effective at higher DARs, improving solubility and reducing aggregation.[9][12][13]
-
Employ Monodisperse PEGs: Using monodisperse (discrete) PEG linkers with a single, defined molecular weight, as opposed to polydisperse mixtures, results in a more homogeneous ADC product. This homogeneity can lead to more predictable and stable formulations with a reduced propensity for aggregation.[1]
Q3: What formulation strategies can be employed to prevent ADC aggregation?
Formulation optimization plays a crucial role in maintaining the stability of ADCs. Key strategies include:
-
Incorporate Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are commonly used to prevent protein aggregation.[5][14] They work by competitively binding to hydrophobic interfaces and reducing protein surface adsorption, thereby minimizing the formation of aggregates.[15][16][17]
-
Add Stabilizing Excipients:
-
Amino Acids: Arginine is a well-known aggregation suppressor that can be added to ADC formulations.[15][18][19][20][21] It is thought to work by interacting with hydrophobic patches on the protein surface and inhibiting intermolecular interactions.
-
Sugars: Sugars like trehalose (B1683222) and sucrose (B13894) are effective cryoprotectants and lyoprotectants that stabilize proteins during freeze-drying and in liquid formulations by forming a hydration shell around the protein.[1][8][22]
-
-
Optimize Buffer Conditions: Maintaining an optimal pH and ionic strength is critical for ADC stability. The buffer should be chosen to be compatible with the specific ADC and to minimize conformational changes that could lead to aggregation.[][3]
Q4: Are there any processing strategies during conjugation that can minimize aggregation?
Yes, modifying the conjugation process itself can significantly reduce aggregation:
-
Solid-Phase Conjugation: One innovative approach is to immobilize the antibody on a solid support, such as a resin, during the conjugation reaction.[3][5][6] This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic drug-linker is being attached.[5][6] After conjugation, the ADC is released into a stabilizing buffer.[5]
Troubleshooting Guide
Problem: My ADC with a PEGylated linker is showing significant aggregation after purification.
| Potential Cause | Troubleshooting Steps |
| High DAR | - Reduce the molar excess of the drug-linker during the conjugation reaction.- Optimize the reaction time and temperature to achieve a lower average DAR. |
| Suboptimal PEG Linker | - Synthesize ADCs with longer linear PEG chains (e.g., PEG12, PEG24).- Design and test branched or pendant PEG linkers to enhance shielding of the hydrophobic payload. |
| Harsh Conjugation Conditions | - If using organic co-solvents, minimize the percentage and exposure time.- Investigate alternative, milder conjugation chemistries.- Consider implementing a solid-phase conjugation strategy to physically prevent aggregation during the reaction. |
| Inadequate Formulation | - Screen different buffer systems to find the optimal pH and ionic strength for your ADC.- Add stabilizing excipients to your formulation buffer. Start with commonly used concentrations (see Table 1).- Incorporate a non-ionic surfactant like Polysorbate 20 or 80. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on mitigating ADC aggregation.
Table 1: Summary of Quantitative Data for ADC Aggregation Mitigation
| Strategy | Parameter | Condition | Observed Effect on Aggregation | Reference |
| Linker Architecture | Linear vs. Pendant PEG | Trastuzumab-DM1 ADC (DAR 8) | Pendant (P-(PEG12)2) linker showed slower clearance and lower aggregation tendency compared to linear (L-PEG24) linker. | [10] |
| Formulation: Excipients | Polysorbate 20 | 0.01 g/L in cell culture medium | Effective in reducing aggregate formation of mAbs. | [7] |
| Arginine | >200 mM | Suppresses aggregate formation in IFNβ-1b solutions. | [18] | |
| Trehalose | 230 mM | Reduced high molecular weight (HMW) species from 38.8% to 4.89% for trastuzumab under thermal stress. | [8] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius and determine their absolute molar mass.
Materials:
-
ADC sample
-
SEC-MALS system (e.g., HPLC with UV detector, DAWN MALS detector, Optilab dRI detector)
-
SEC column suitable for mAbs (e.g., TSKgel G3000SWXL)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer, filtered and degassed.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors (UV, MALS, dRI).
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm or 0.22 µm filter to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 50-100 µL) onto the equilibrated column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.
-
Data Analysis:
-
Use specialized software (e.g., ASTRA software) to analyze the data.
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates in the chromatogram.
-
Calculate the molar mass of each species using the MALS and dRI data.
-
Determine the percentage of each species by integrating the peak areas from the UV or dRI chromatogram.
-
Protocol 2: Assessment of ADC Hydrophobicity and DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity. While primarily a tool for DAR analysis, HIC can also provide insights into the aggregation propensity of an ADC.
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8-1.0 mL/min until a stable baseline is observed.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by integrating the peak areas and normalizing to the total area.
-
A broad peak profile or the presence of pre-peaks can sometimes be indicative of aggregation or other instabilities.
-
Visualizations
Caption: Mechanism of PEG shielding to prevent ADC aggregation.
Caption: Role of surfactants in preventing ADC aggregation.
Caption: Solid-phase conjugation workflow to prevent aggregation.
References
- 1. Formulating monoclonal antibodies as powders for reconstitution at high concentration using spray-drying: Trehalose/amino acid combinations as reconstitution time reducing and stability improving formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Higher concentration of trehalose dihydrate stabilizes recombinant IgG1 under forced stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. 4.5. Characterization of the ADC [bio-protocol.org]
- 15. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of the Thiosuccinimide Bond in Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the stability of the thiosuccinimide bond in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways for the thiosuccinimide bond in ADCs?
A1: The thiosuccinimide linkage, formed by the reaction of a maleimide (B117702) with a thiol on the antibody, is susceptible to two main degradation pathways in vivo:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide bond breaks, leading to the deconjugation of the drug-linker from the antibody. The released maleimide-linker-payload can then react with other thiol-containing molecules in circulation, such as albumin and glutathione (B108866), leading to off-target toxicity and reduced therapeutic efficacy.[1]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage. However, the hydrolysis of conventional N-alkylmaleimides is often slow under physiological conditions.[1][2]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction.[1] To address this, consider the following strategies:
-
Promote Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can "lock" the linkage in a stable form. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0).[1] However, care must be taken as high pH can potentially impact antibody integrity.
-
Utilize Next-Generation Maleimides: Employing "self-hydrolyzing" maleimides that have built-in functional groups to catalyze the hydrolysis of the thiosuccinimide ring at physiological pH can significantly enhance stability.[1] N-aryl maleimides also show accelerated hydrolysis and improved stability compared to traditional N-alkyl maleimides.[3]
-
Alternative Linker Chemistries: Explore linker technologies that form more stable bonds, such as those based on dibromomaleimides which can re-bridge disulfide bonds.[1]
Q3: How does the conjugation site on the antibody affect the stability of the thiosuccinimide bond?
A3: Yes, the local microenvironment of the cysteine conjugation site plays a crucial role in the stability of the thiosuccinimide linkage. Sites with high solvent accessibility are more prone to the retro-Michael reaction and subsequent payload exchange with serum proteins. In contrast, conjugation sites in a more sterically hindered or positively charged environment can promote hydrolysis of the succinimide ring, leading to a more stable ADC.[4]
Troubleshooting Guide
Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.
-
Possible Cause: Incomplete conjugation reaction or side reactions.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The thiol-maleimide reaction is most efficient between pH 6.5 and 7.5. Above pH 7.5, maleimides can react with lysine (B10760008) residues, leading to heterogeneity.[1][5]
-
Control Molar Ratio: Use a sufficient excess of the maleimide-linker-payload to drive the reaction to completion, but avoid large excesses which can lead to non-specific reactions and purification challenges.[1]
-
Ensure Complete Reduction (if applicable): If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.
-
Problem 2: Premature drug release is observed in in vitro plasma stability studies.
-
Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after plasma incubation to identify and quantify the different DAR species and confirm payload loss over time.[1]
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS.[1]
-
Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.[1]
-
-
Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol like glutathione and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the linker's susceptibility to thiol exchange.[1]
-
Quantitative Data Summary
The stability of the thiosuccinimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes stability data for different linker strategies.
| Linker Type | Condition | % Deconjugation / Payload Loss | Reference |
| Conventional Maleimide-based ADC | In human plasma over 7 days | ~50-75% | [2] |
| Hydrolyzed Succinimide ADC | Thiol-mediated deconjugation assay | <10% loss | [6] |
| N-aryl Maleimide ADC | In thiol-containing buffer and serum over 7 days at 37°C | <20% | |
| N-alkyl Maleimide ADC | In thiol-containing buffer and serum over 7 days at 37°C | 35-67% | |
| Maleamic methyl ester-based ADC | In albumin solution (25 mg/mL) over 14 days at 37°C | ~3.8% payload shed |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash and Elution buffers
-
Neutralization buffer
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration of 1 mg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.[1]
-
Incubation: Incubate all samples at 37°C.[1]
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1]
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.[1]
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[1]
-
Elution: Elute the ADC from the beads using the elution buffer.[1]
-
Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.[1]
-
LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR.
Protocol 2: LC-MS Analysis for DAR Determination
This protocol describes a general workflow for determining the DAR of an ADC using LC-MS.
Procedure:
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Use a suitable chromatography method (e.g., reverse-phase or size-exclusion chromatography) to separate the different ADC species.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of each species.
-
Integrate the peaks corresponding to the different DAR species in the chromatogram.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualizations
Caption: Competing pathways of thiosuccinimide linkage instability in ADCs.
Caption: Workflow for assessing ADC plasma stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Navigating Challenges in Cleavable Linker Chemistry for Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) cleavable linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during ADC development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges associated with cleavable linkers in ADCs?
The primary challenge in designing and utilizing cleavable linkers for ADCs is achieving a delicate balance: the linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, yet be efficiently cleaved to release the drug upon reaching the target tumor cells.[1][2][3][4] Common issues stemming from this challenge include:
-
Premature Payload Release: The linker is cleaved in the bloodstream before the ADC reaches the target tumor, leading to systemic toxicity and a reduced therapeutic window.[1][5][6]
-
Off-Target Toxicity: Release of the payload in healthy tissues due to non-specific cleavage of the linker can cause significant side effects, such as myelosuppression and hepatotoxicity.[4][5][7]
-
Linker Instability: The chemical nature of the linker itself may be inherently unstable under physiological conditions, leading to degradation of the ADC.[1][]
-
Inefficient Cleavage at the Target Site: The linker may not be cleaved efficiently within the tumor microenvironment or inside the target cell, resulting in reduced ADC efficacy.
-
ADC Aggregation: Hydrophobic payloads and linkers can lead to the formation of ADC aggregates, which can alter pharmacokinetics and potentially be immunogenic.[5][9]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Difficulties in the conjugation process can lead to batch-to-batch variability in the average number of drug molecules per antibody, affecting both safety and efficacy.[][10]
Q2: How do different types of cleavable linkers address stability and cleavage challenges?
Different cleavable linkers utilize distinct mechanisms to release the payload, each with its own set of advantages and disadvantages:
-
Hydrazone Linkers (pH-sensitive): These linkers are designed to be stable at the physiological pH of blood (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][11][12] However, they can exhibit instability in circulation, leading to premature drug release.[1][4]
-
Disulfide Linkers (Redox-sensitive): These linkers are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the plasma.[13][] While generally more stable than hydrazone linkers in plasma, they can still be susceptible to premature cleavage.
-
Peptide Linkers (Enzyme-sensitive): These linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are overexpressed in the lysosomes of tumor cells.[15][] The Val-Cit dipeptide is a common example.[3][17] However, these linkers can sometimes be cleaved by extracellular proteases, leading to off-target toxicity.[7][18]
-
β-Glucuronide Linkers (Enzyme-sensitive): These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes. This approach generally offers good plasma stability.
Q3: What are the key analytical methods for characterizing ADCs and troubleshooting linker-related issues?
A suite of analytical techniques is essential to characterize ADCs and diagnose problems with linker stability and conjugation.[19] These include:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are used to determine the drug-to-antibody ratio (DAR), quantify free drug, and assess ADC purity.[20][][22]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight and structure of the ADC, confirming successful conjugation and identifying degradation products.[][22]
-
Size Exclusion Chromatography (SEC): Used to evaluate the size distribution of the ADC and detect the presence of aggregates.[][23]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the amount of intact ADC and detect free payload.[20][24]
-
Cell-based Cytotoxicity Assays: These assays are crucial for assessing the in vitro potency of the ADC and confirming that the payload is effectively released and active in target cells.[]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
High levels of free payload detected in plasma stability assays.
-
Observed in vivo toxicity that is consistent with the payload's known side effects.[5]
-
Reduced ADC efficacy in vivo compared to in vitro results.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Linker Instability at Physiological pH | For pH-sensitive linkers like hydrazones, their inherent instability can be a factor.[1][4] Solution: Consider re-engineering the linker to improve stability at pH 7.4. For example, a novel silyl (B83357) ether-based acid-cleavable linker has shown improved stability over traditional hydrazone linkers.[4] |
| Non-specific Enzymatic Cleavage | Peptide linkers can be susceptible to cleavage by plasma proteases like neutrophil elastase.[7][23] Solution: Modify the peptide sequence to be more specific for lysosomal enzymes like cathepsin B. Alternatively, a "tandem-cleavage" linker that requires two sequential enzymatic steps for payload release can enhance stability.[7][18] |
| Thiol-Disulfide Exchange | Disulfide linkers can undergo exchange with free thiols in the plasma, such as albumin. Solution: Introduce steric hindrance around the disulfide bond to reduce its susceptibility to nucleophilic attack. |
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
HIC-HPLC analysis shows a low average DAR.
-
Batch-to-batch variability in conjugation efficiency.
-
Reduced ADC potency in vitro.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Conjugation Chemistry | The reaction conditions for linking the payload to the antibody may be suboptimal. Solution: Optimize reaction parameters such as pH, temperature, reaction time, and the molar ratio of linker-payload to antibody.[25] For thiol-based conjugation, ensure complete reduction of antibody disulfide bonds and removal of the reducing agent before adding the linker-payload.[25] |
| Poor Solubility of Linker-Payload | Hydrophobic linker-payloads may not be fully soluble in the aqueous conjugation buffer, leading to incomplete reaction.[9] Solution: Introduce a limited amount of an organic co-solvent (e.g., DMSO) to improve solubility, being careful not to denature the antibody.[25] Incorporating hydrophilic spacers like PEG into the linker design can also improve solubility.[26][27] |
| Antibody Modification/Degradation | The antibody may be partially denatured or aggregated, making conjugation sites inaccessible. Solution: Ensure the antibody is of high quality and properly stored. Analyze the antibody by SEC before conjugation to check for aggregates. |
Quantitative Data Summary
The stability of cleavable linkers is a critical parameter that is often assessed by measuring their half-life in plasma. The following table summarizes representative plasma stability data for different classes of cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | Payload | Plasma Source | Half-life (t½) | Reference |
| Hydrazone | Phenylketone-derived hydrazone | Doxorubicin | Human and Mouse | ~2 days | [4] |
| Hydrazone (Carbonate) | Carbonate linker | SN-38 | Not Specified | 36 hours | [4] |
| Silyl Ether | Silyl ether-based linker | MMAE | Human | > 7 days | [4] |
| Peptide | Val-Cit | MMAE | Mouse (Ces1C-containing) | Stable up to 4 days | [23] |
| Disulfide | SPP | DM1 | Human | ~7 days | [] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by measuring the amount of released payload over time.
Materials:
-
ADC of interest
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dilute the ADC to a final concentration in the control plasma.
-
Incubate the ADC-plasma mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect an aliquot of the mixture.
-
Immediately stop the reaction by adding 3 volumes of cold quenching solution to the aliquot.
-
Vortex the sample and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.[28]
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
Protocol 2: Lysosomal Stability and Cathepsin B Cleavage Assay
Objective: To assess the ability of an ADC to release its payload in a simulated lysosomal environment and its susceptibility to cleavage by cathepsin B.
Materials:
-
ADC of interest
-
Isolated lysosomes or recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing a reducing agent like DTT for cathepsin B activity)
-
Quenching solution (e.g., cold acetonitrile)
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Prepare the reaction mixture by adding the ADC to the assay buffer.
-
Initiate the reaction by adding either the isolated lysosomes or a specified concentration of cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.
-
Stop the enzymatic reaction by adding a quenching solution.[28]
-
Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.[28]
Visualizations
Caption: Mechanisms of payload release for different cleavable linkers.
Caption: A logical workflow for troubleshooting common ADC linker issues.
References
- 1. benchchem.com [benchchem.com]
- 2. abzena.com [abzena.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. techbullion.com [techbullion.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biocompare.com [biocompare.com]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. adcreview.com [adcreview.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. purepeg.com [purepeg.com]
- 27. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with Mal-amido-PEG8-val-gly
Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using the Mal-amido-PEG8-val-gly linker. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and achieve your desired drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction between the maleimide (B117702) group of the linker and the thiol group on the antibody?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[][2][3][4] At this pH, the reaction with thiols is highly specific and efficient. The reaction rate of maleimide with thiols at pH 7.0 is approximately 1,000 times faster than its reaction with amines.[][3] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a heterogeneous product.[2][3] Conversely, at a pH below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[3]
Q2: My average DAR is consistently low. What are the potential causes and how can I troubleshoot this?
A2: Low DAR can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Antibody Reduction: If you are conjugating to cysteine residues from reduced interchain disulfide bonds, incomplete reduction is a primary cause of low DAR. Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP or DTT and optimizing the incubation time and temperature.[2]
-
Suboptimal Reaction Conditions: As mentioned above, the pH of the reaction is critical.[2][3] Ensure your reaction buffer is within the 6.5-7.5 range. Also, consider optimizing the molar ratio of the this compound linker to the antibody. A 10-20 fold molar excess of the maleimide linker is a common starting point, but this may need to be optimized depending on the specific antibody and reaction conditions.[3]
-
Hydrolysis of the Maleimide Group: The maleimide group on the linker is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[][5] To minimize this, prepare fresh solutions of the linker and avoid prolonged storage in aqueous buffers. It is recommended to use anhydrous solvents like DMSO or DMF for reconstitution.[4]
-
Re-oxidation of Thiol Groups: The free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds, making them unavailable for conjugation. To prevent this, it is advisable to degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[3] Performing the conjugation step immediately after antibody reduction and purification is also crucial.
Q3: I'm observing ADC aggregation after conjugation. What can be done to prevent this?
A3: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate, especially with higher DAR values. Here are some strategies to mitigate aggregation:
-
Optimize the DAR: A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[6][7] If you are observing aggregation, consider targeting a lower DAR by reducing the molar excess of the linker during the conjugation reaction.[7]
-
Include a Hydrophilic PEG Spacer: The PEG8 spacer in the this compound linker is designed to increase the hydrophilicity of the overall ADC and reduce aggregation.[8][9][10]
-
Optimize Buffer Conditions: Screen different formulation buffers to find conditions that minimize aggregation. This can include adjusting the pH or adding excipients.[7]
-
Purification: Employ robust purification methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and high-DAR species that are more prone to aggregation.[6]
Q4: How can I improve the stability of the final ADC and prevent premature drug release?
A4: The thioether bond formed between the maleimide and the thiol is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma, leading to premature drug release.[5][11][12] To enhance stability, you can perform a post-conjugation hydrolysis step. This involves incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) to promote the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation | Incomplete reduction of antibody disulfide bonds. | Optimize reduction conditions (TCEP or DTT concentration, incubation time, temperature). Confirm reduction with Ellman's reagent. |
| Suboptimal pH of the conjugation buffer. | Ensure the pH is strictly within the 6.5-7.5 range.[2][3] | |
| Hydrolysis of the maleimide linker. | Use freshly prepared linker solutions. Store stock solutions in an anhydrous solvent like DMSO at -20°C.[4] | |
| Re-oxidation of antibody thiols. | Degas buffers, add EDTA, and proceed with conjugation immediately after reduction.[3] | |
| Incorrect stoichiometry. | Optimize the molar ratio of linker to antibody. A 10-20 fold molar excess of the linker is a good starting point.[3] | |
| High DAR Heterogeneity | Non-specific conjugation to amines. | Maintain the reaction pH below 7.5 to minimize reaction with lysine residues.[2][3] |
| Inconsistent antibody reduction. | Ensure reproducible and complete reduction of disulfide bonds. | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Target a lower DAR by reducing the molar excess of the linker.[6][7] |
| Unfavorable buffer conditions. | Screen different formulation buffers and excipients to improve solubility.[7] | |
| Premature Drug Release | Retro-Michael reaction of the succinimide ring. | Perform a post-conjugation hydrolysis step (e.g., incubate at pH 8.5-9.0) to form a stable ring-opened structure.[2][11] |
Experimental Protocols
Antibody Reduction Protocol
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
-
Buffer Preparation: Prepare a suitable reaction buffer such as phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.4. Degas the buffer prior to use.
-
Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in the reaction buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution. A typical starting molar excess is 10-50 fold over the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (pH 6.5-7.5).
Conjugation Protocol
This protocol outlines the conjugation of the this compound linker to the reduced antibody.
-
Prepare Reduced Antibody: Follow the antibody reduction protocol above.
-
Prepare Linker Solution: Dissolve the this compound linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the reduced and purified antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted linker and other impurities.
DAR Characterization Protocols
1. UV-Vis Spectroscopy
This is a relatively simple method for determining the average DAR, provided the drug and antibody have distinct UV-Vis absorbance maxima.[13][14][15][16]
-
Determine Extinction Coefficients: Measure the molar extinction coefficients of the antibody (at 280 nm) and the drug-linker (at 280 nm and its own λmax).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC at 280 nm and the λmax of the drug.
-
Calculate DAR: Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentrations of the antibody and the drug, and subsequently calculate the average DAR.
2. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution and average DAR of cysteine-conjugated ADCs.[13][16][17] Species with different numbers of conjugated drugs will have different hydrophobicities and will be separated by the column.
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A: A high salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the different ADC species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the drug load distribution and the average DAR.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used for DAR analysis.[13][14] This method is typically performed under denaturing conditions.
-
Sample Preparation: The ADC sample may need to be reduced to separate the light and heavy chains.
-
Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separations.
-
Mobile Phase: A typical mobile phase system consists of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A gradient from low to high organic solvent concentration is used to elute the different species.
-
Detection: UV at 280 nm and/or mass spectrometry.
-
Data Analysis: The different drug-loaded chains are separated and can be quantified to determine the DAR.
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Troubleshooting logic for low DAR.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 17. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mal-amido-PEG8-val-gly and Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe antibody-drug conjugates (ADCs), dictating both the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of two prominent cleavable linkers: Mal-amido-PEG8-val-gly and the widely utilized val-cit (B3106666) linker. This comparison is based on their structural components, mechanisms of action, and reported performance characteristics to inform rational ADC design.
At a Glance: Key Differences
| Feature | This compound Linker | Val-Cit Linker |
| Cleavage Sequence | Valine-Glycine (Val-Gly) | Valine-Citrulline (Val-Cit) |
| Spacer | 8-unit Polyethylene (B3416737) Glycol (PEG8) | Typically none or a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer |
| Hydrophilicity | Higher due to PEG8 spacer | Lower, can contribute to ADC aggregation |
| Plasma Stability | Potentially enhanced stability due to PEG shielding; however, susceptible to premature cleavage. | Well-characterized; known susceptibility to premature cleavage by neutrophil elastase (human) and carboxylesterases (rodents).[1][2] |
| Cleavage Enzyme | Primarily Cathepsin B | Primarily Cathepsin B, but also other cathepsins and proteases.[3][] |
| Clinical Precedent | Less established | Clinically validated in several FDA-approved ADCs.[5] |
Structural and Mechanistic Comparison
Both this compound and val-cit linkers are designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[] This enzymatic cleavage facilitates the release of the cytotoxic payload within the target cancer cell, minimizing systemic exposure.
This compound Linker: This linker consists of three key components: a maleimide (B117702) group for conjugation to the antibody via cysteine residues, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a valine-glycine (val-gly) dipeptide as the Cathepsin B cleavage site.[6][7]
Val-Cit Linker: The valine-citrulline (val-cit) linker is a dipeptide that has been extensively used in clinically approved ADCs.[5] It is recognized and cleaved by Cathepsin B between the citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer, which in turn releases the payload.[8]
Performance Characteristics: A Detailed Look
Plasma Stability
A critical attribute for any ADC linker is its stability in systemic circulation to prevent premature payload release and off-target toxicity.[9]
-
This compound: The inclusion of a PEG8 spacer is intended to increase the hydrophilicity of the ADC, which can reduce aggregation and potentially improve pharmacokinetics.[3][10] The flexible PEG chain can also provide a "shielding" effect, potentially protecting the linker from non-specific enzymatic degradation in the plasma. However, the val-gly (B1587892) dipeptide itself may be susceptible to cleavage by other plasma proteases.
-
Val-Cit: The val-cit linker has well-documented stability challenges. It is known to be prematurely cleaved by human neutrophil elastase and rodent carboxylesterases, which can lead to off-target toxicity and a reduced therapeutic window.[1][2] This instability has prompted the development of next-generation linkers with improved stability profiles.[1]
Cleavage Efficiency by Cathepsin B
The efficiency of cleavage by Cathepsin B within the lysosome is paramount for effective payload delivery.
-
This compound: While both val-gly and val-cit are substrates for Cathepsin B, the cleavage kinetics can differ. Some studies suggest that Cathepsin B has a preference for certain amino acids at the P1 and P2 positions of its substrate. While valine is a preferred residue at the P2 position, the preference at the P1 position can vary.[11][12]
-
Val-Cit: The val-cit dipeptide is a well-established and efficient substrate for Cathepsin B.[] Its cleavage has been extensively characterized and validated in numerous preclinical and clinical studies.
Hydrophilicity and Aggregation
The overall hydrophobicity of an ADC can significantly impact its manufacturing, formulation, and in vivo performance. Highly hydrophobic ADCs are more prone to aggregation, which can lead to faster clearance and potential immunogenicity.[10]
-
This compound: The presence of the PEG8 spacer significantly increases the hydrophilicity of this linker.[3][13] This is a key advantage, as it can help to offset the hydrophobicity of the payload and the antibody, leading to ADCs with a lower propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[10]
-
Val-Cit: The val-cit linker itself is more hydrophobic compared to the PEGylated val-gly linker. ADCs utilizing val-cit linkers, especially with hydrophobic payloads, can be prone to aggregation, which can limit the achievable DAR and complicate manufacturing.[5]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for key experiments to compare linker performance.
Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Methodology:
-
Incubate the ADC at a concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
Cathepsin B Cleavage Assay
Objective: To measure the rate of linker cleavage by Cathepsin B.
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) and recombinant human Cathepsin B (e.g., 50 nM) in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
Quantification: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload. The rate of cleavage can be determined by plotting the concentration of the released payload over time.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and the free payload for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic model.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the structures and cleavage mechanisms of the two linkers.
Conclusion
The choice between a this compound and a val-cit linker depends on the specific goals of the ADC program.
The val-cit linker offers the advantage of extensive clinical validation and a well-understood, albeit imperfect, performance profile. Its known instability in plasma, however, presents a significant challenge that may limit the therapeutic window.
The This compound linker represents a more modern approach, aiming to address the hydrophobicity and aggregation issues associated with earlier linkers through PEGylation. The hydrophilic PEG8 spacer is expected to improve the overall physicochemical properties of the ADC, potentially allowing for higher DARs and improved pharmacokinetics. However, the relative stability and cleavage efficiency of the val-gly dipeptide compared to val-cit require careful experimental evaluation for each specific ADC construct.
Ultimately, the optimal linker choice will be determined by a comprehensive evaluation of stability, cleavage kinetics, in vitro potency, and in vivo efficacy and tolerability for each specific antibody-payload combination.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. This compound-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]
- 7. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. purepeg.com [purepeg.com]
A Comparative Guide to Validation Assays for Cathepsin Cleavage of Val-Gly Linkers
For Researchers, Scientists, and Drug Development Professionals
The Val-Gly (valine-glycine) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), engineered for selective cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. This targeted release of a cytotoxic payload is paramount to the efficacy and safety of the ADC. Validating the cleavage of this linker is a crucial step in preclinical development. This guide provides a comparative overview of key validation assays, complete with experimental protocols and performance data, to aid researchers in selecting the most appropriate methods for their ADC candidates.
While the Val-Gly linker is of interest, the majority of published research focuses on the closely related and widely used Val-Cit (valine-citrulline) linker. Due to the structural and functional similarities, and the wealth of available data, this guide will leverage data from Val-Cit and Val-Ala linkers as highly relevant surrogates to provide a robust comparative framework.
Key Validation Assays: A Comparative Overview
The validation of cathepsin-mediated cleavage of Val-Gly linkers typically involves a multi-faceted approach, including biochemical assays to measure direct enzymatic cleavage and cell-based assays to assess the entire process from ADC internalization to payload release and subsequent cytotoxicity.
| Assay Type | Principle | Analytes Measured | Key Advantages | Key Limitations |
| HPLC-MS/MS | Chromatographic separation and mass spectrometric detection of the released payload from the ADC after incubation with cathepsin B. | Free cytotoxic payload, remaining intact ADC, and potential metabolites. | - High specificity and sensitivity.- Provides absolute quantification.- Can identify and quantify metabolites. | - Lower throughput.- Requires specialized equipment.- Sample preparation can be complex. |
| FRET-Based Assay | A fluorophore and quencher are placed on either side of the cleavage site. Cleavage separates them, resulting in a measurable increase in fluorescence. | Rate of cleavage of a model peptide substrate. | - High throughput.- Real-time kinetic measurements.- Simpler protocol. | - Indirect measurement of payload release.- Substrate may not perfectly mimic the ADC.- Potential for interference from compound autofluorescence. |
| Cell-Based Cytotoxicity Assay | Measures the viability of antigen-positive cells after treatment with the ADC. | IC50 value (concentration of ADC that inhibits 50% of cell growth). | - Assesses the entire biological process.- High physiological relevance. | - Indirect measure of cleavage.- Can be influenced by other cellular factors (e.g., receptor expression, drug resistance). |
| Plasma Stability Assay | The ADC is incubated in plasma to assess premature payload release. | Intact ADC (via DAR measurement) or released payload (via LC-MS). | - Evaluates off-target payload release.- Critical for predicting in vivo performance. | - Does not directly measure cathepsin cleavage. |
Quantitative Performance Data
The following table summarizes representative data for the performance of cathepsin-cleavable linkers in various assays. Note that these values are illustrative and can vary depending on the specific ADC, payload, and experimental conditions.[1]
| Parameter | HPLC-MS/MS Assay | FRET Assay | Plasma Stability Assay |
| Substrate | Full ADC with Val-Cit linker | Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC) | Full ADC with Val-Cit linker |
| Incubation Time | 4 hours | Continuous monitoring | 72 hours |
| % Payload/Substrate Cleavage | >90% with Cathepsin B[2] | Rate dependent on substrate and enzyme concentration | <10% in human plasma[1] |
| Relative Cleavage Rate | Val-Cit: BaselineVal-Ala: ~50% of Val-Cit rate[3] | N/A | N/A |
| Kinetic Parameters (Model Substrates) | Not typically measured | Km: Varies (e.g., ~15 µM for some substrates)[4] kcat: Varies | Not Applicable |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay by HPLC-MS/MS
This protocol is designed to quantify the rate and extent of payload release from an ADC upon incubation with purified human cathepsin B.[1][3]
Objective: To determine the kinetics of payload release from a Val-Gly-linked ADC.
Materials:
-
Val-Gly ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with a suitable internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the Val-Gly ADC in an appropriate buffer (e.g., PBS). Activate the recombinant Cathepsin B according to the manufacturer's instructions. Pre-warm all solutions to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the Val-Gly ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer. Initiate the reaction by adding activated Cathepsin B (final concentration, e.g., 1 µM).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
Protocol 2: FRET-Based Cathepsin B Cleavage Assay
This high-throughput assay measures the cleavage of a synthetic peptide substrate containing the Val-Gly sequence.[3]
Objective: To rapidly screen and determine the kinetic parameters for the cleavage of a Val-Gly containing peptide.
Materials:
-
FRET peptide substrate (e.g., Fluorophore-Val-Gly-Quencher)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare a stock solution of the FRET substrate in DMSO. Activate Cathepsin B as previously described.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer. Then, add the FRET substrate to each well to achieve the desired final concentration.
-
Reaction Initiation: Initiate the reaction by adding activated Cathepsin B to the wells. Include a control with no enzyme.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Kinetic parameters (Km and kcat) can be calculated by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 3: Cell-Based Cytotoxicity Assay
This assay evaluates the overall efficacy of the ADC, which is dependent on successful internalization, linker cleavage, and payload activity.
Objective: To determine the potency (IC50) of the Val-Gly ADC in an antigen-positive cancer cell line.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
Val-Gly ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the antigen-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Val-Gly ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for ADC processing and induction of cell death (typically 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control cells and plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The validation of cathepsin B-mediated cleavage of Val-Gly linkers is a cornerstone of ADC development. A combination of assays is recommended for a comprehensive understanding of linker performance. HPLC-MS/MS provides precise quantification of payload release, FRET-based assays offer a high-throughput method for kinetic analysis of model substrates, and cell-based cytotoxicity assays confirm the biological activity of the entire ADC construct. Together, these methods provide the necessary data to confidently advance promising ADC candidates toward clinical evaluation.
References
analytical techniques to confirm Mal-amido-PEG8-val-gly conjugation
A comprehensive guide to the analytical techniques used to confirm Mal-amido-PEG8-val-gly conjugation, providing a comparative overview of methodologies for researchers, scientists, and drug development professionals. This guide details experimental protocols, presents quantitative data in tabular format, and visualizes workflows using Graphviz diagrams.
Introduction
The confirmation of successful conjugation of the this compound linker to a biomolecule, typically a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC), is a critical step in the development of targeted therapeutics. This linker system incorporates a maleimide (B117702) group for thiol-specific conjugation to cysteine residues on the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to improve solubility, and a cleavable dipeptide (val-gly) sequence.[1][2] Rigorous analytical characterization is essential to ensure the identity, purity, homogeneity, and stability of the resulting conjugate, all of which are critical quality attributes (CQAs) that can impact safety and efficacy.[3]
This guide provides a comparative overview of the primary analytical techniques employed to confirm and characterize this compound conjugation: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
Each analytical technique offers unique advantages and provides complementary information for the comprehensive characterization of the conjugate. The choice of method often depends on the specific information required, the stage of development, and the available instrumentation.
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of linker attachment, determination of drug-to-antibody ratio (DAR), identification of conjugation sites.[4] | High specificity and sensitivity, provides detailed structural information. | Can be complex to interpret for heterogeneous mixtures, potential for ion suppression effects. | Definitive confirmation of conjugation and characterization of product heterogeneity. |
| HPLC (RP-HPLC, HIC, SEC) | Purity assessment, separation of conjugated, unconjugated, and aggregated species, determination of DAR distribution.[5] | Robust, reproducible, and widely available. Different modes provide orthogonal separation mechanisms. | Indirect method for structural confirmation, resolution may be challenging for complex mixtures. | Routine quality control, purity analysis, and monitoring of conjugation reaction progress. |
| UV-Vis Spectroscopy | Real-time monitoring of the maleimide-thiol conjugation reaction, quantification of maleimide groups.[6] | Simple, rapid, and non-destructive. | Provides limited structural information, susceptible to interference from other chromophores in the sample.[7] | In-process monitoring of the conjugation reaction to determine endpoint. |
| NMR Spectroscopy | Detailed structural information of the linker and its attachment to the biomolecule, confirmation of PEGylation.[8][9] | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, complex spectra for large biomolecules, requires higher sample concentrations.[10] | In-depth structural characterization of the linker and its immediate environment, particularly useful for smaller conjugates or linker fragments. |
Experimental Protocols and Data Presentation
Below are detailed protocols for the key analytical techniques used to confirm this compound conjugation.
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive evidence of successful conjugation by accurately measuring the mass of the intact conjugate and its subunits.
Experimental Workflow for Mass Spectrometry
Protocol for LC-ESI-MS of a Conjugated Peptide [4]
-
Sample Preparation: Dissolve the conjugated peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.[4]
-
Liquid Chromatography:
-
Mass Spectrometry (ESI-Q-TOF):
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.
Data Presentation: Expected Mass Spectrometry Results
| Analyte | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) | Conclusion |
| Unconjugated Biomolecule | X | X | Confirms presence of starting material. |
| This compound Linker | ~854 | - | - |
| Conjugated Biomolecule (DAR=1) | X + 854 | X + 854 | Confirms successful conjugation of one linker-drug molecule. |
| Conjugated Biomolecule (DAR=2) | X + (2 * 854) | X + 1708 | Confirms successful conjugation of two linker-drug molecules. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the different species in a conjugation reaction mixture. Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are particularly useful.
Logical Relationship of HPLC Techniques for Conjugate Analysis
Protocol for RP-HPLC Analysis [11]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.[11]
-
Chromatography:
-
Detection: UV absorbance at 280 nm (for protein) and a wavelength specific for the drug if it has a chromophore.[11]
-
Data Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[11]
Data Presentation: Typical RP-HPLC Elution Profile
| Peak | Retention Time (min) | Identity | Relative Area (%) |
| 1 | Lower | Unconjugated Biomolecule | Varies |
| 2 | Higher | Conjugated Biomolecule | Varies |
| 3 | Variable | Free Linker/Drug | Varies |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the progress of the maleimide-thiol conjugation reaction in real-time by observing the decrease in absorbance of the maleimide group around 300 nm.[6]
Protocol for Monitoring Maleimide-Thiol Conjugation [6]
-
Instrumentation: A UV-Vis spectrophotometer capable of measuring absorbance at 302 nm.
-
Procedure:
-
Dissolve the maleimide-containing linker in a suitable buffer (pH 6.5-7.5) to a known concentration.
-
Measure the initial absorbance at 302 nm (A_initial).
-
Add the thiol-containing biomolecule to the solution to initiate the reaction.
-
Monitor the decrease in absorbance at 302 nm over time until the reading stabilizes (A_final).
-
-
Data Analysis: The degree of maleimide consumption can be calculated from the change in absorbance.
Data Presentation: UV-Vis Spectroscopy Data
| Time (min) | Absorbance at 302 nm | % Maleimide Remaining |
| 0 | A_initial | 100% |
| 10 | ... | ... |
| 30 | ... | ... |
| 60 | A_final | ~0% (for a complete reaction) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural characterization of the PEG linker and the resulting conjugate, especially for confirming the structure of the linker itself and for smaller bioconjugates.
Protocol for 1H NMR of PEGylated Molecules [9]
-
Sample Preparation: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6) at a concentration of 5-10 mg/mL.[12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a 1D 1H NMR spectrum.
-
Data Analysis: Identify the characteristic signals of the PEG backbone (typically around 3.6 ppm) and the signals from the valine and glycine (B1666218) residues, as well as the maleimide moiety (or the resulting thioether). The integration of these signals can provide information on the degree of functionalization.[9]
Data Presentation: Key 1H NMR Chemical Shifts
| Functional Group | Expected Chemical Shift (ppm) | Observation in Conjugate |
| PEG backbone (-CH2CH2O-) | ~3.6 | Present |
| Valine protons | Variable | Present |
| Glycine protons | Variable | Present |
| Maleimide protons | ~6.8 | Disappear upon conjugation |
| Thioether protons | Shifted upon conjugation | Appear |
Conclusion
The successful confirmation of this compound conjugation requires a multi-faceted analytical approach. While mass spectrometry provides the most definitive structural confirmation, a combination of HPLC for purity and heterogeneity assessment, UV-Vis spectroscopy for reaction monitoring, and NMR for detailed structural insights of the linker provides a comprehensive characterization package. The selection of techniques and the interpretation of the resulting data are crucial for ensuring the quality and consistency of these complex biotherapeutics. The protocols and comparative data presented in this guide offer a framework for researchers to develop a robust analytical strategy for their specific ADC programs.
References
- 1. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Dipeptide Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing both efficacy and toxicity.[1] Dipeptide linkers, designed to be cleaved by specific proteases in the tumor microenvironment or within cancer cells, have become a cornerstone of modern ADC design.[2][3] This guide provides an objective comparison of the stability of various dipeptide linkers, supported by experimental data, to aid in the rational design of next-generation targeted therapies.
An ideal dipeptide linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][4] Conversely, upon reaching the target site, the linker must be efficiently cleaved to release the drug.[4] This delicate balance is primarily influenced by the specific amino acid sequence of the dipeptide and the surrounding chemical environment.
Comparative Stability of Common Dipeptide Linkers
The following table summarizes quantitative data from various studies on the stability of different dipeptide linkers. It is important to note that direct comparison can be challenging due to variations in experimental conditions, conjugation strategies, and the specific ADC constructs used.
| Dipeptide Linker | Spacer | Payload | Species | Matrix | Half-life (t½) | Reference |
| Val-Cit | PABC | Not Specified | Human | Plasma | >100 times more stable than hydrazone linker | [2] |
| Val-Cit | PABC | Not Specified | Mouse | Plasma | ~80 hours | [4] |
| Phe-Lys | PABC | Not Specified | Human | Plasma | ~30 days | [4] |
| Phe-Lys | PABC | Not Specified | Mouse | Plasma | Not Specified | [4] |
| Val-Ala | PABC | MMAE | Not Specified | Buffer | Similar to Val-Cit | [5][] |
| Ala-Ala | Not Specified | GRM | Not Specified | Not Specified | Allowed for higher drug load with low aggregation | [2] |
| Asn-Asn | PABC | MMAE | Mouse/Human | Serum | High stability, comparable to Val-Cit | [7] |
PABC: p-aminobenzyl carbamate (B1207046) MMAE: monomethyl auristatin E GRM: glucocorticoid receptor modulator
Factors Influencing Dipeptide Linker Stability
Several factors can impact the stability of dipeptide linkers:
-
Enzymatic Susceptibility: Dipeptide linkers are primarily designed to be substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[8][9] The amino acid sequence dictates the efficiency of cleavage. For instance, linkers with a hydrophobic residue at the P2 position and a hydrophilic residue at the P1 position are generally good substrates for cathepsin B.[8] The Val-Cit dipeptide is a classic example and is sensitive to a variety of cathepsins, not just cathepsin B.[][9]
-
Plasma Stability: Premature cleavage in the bloodstream is a major concern. Some linkers exhibit differential stability in plasma from different species. For example, the widely used Val-Cit linker is susceptible to cleavage by the murine carboxylesterase Ces1c, leading to instability in mouse models, which can complicate preclinical evaluation.[10][11] However, it shows good stability in human plasma.[7]
-
Human Neutrophil Elastase: Recent studies have shown that human neutrophil elastase can also cleave Val-Cit linkers, potentially leading to off-target toxicity and neutropenia.[10][11]
-
Hydrophobicity: The hydrophobicity of the linker-payload can influence the physicochemical properties of the ADC, such as aggregation.[5][12] For instance, Val-Ala has been reported to have lower hydrophobicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads.[5]
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for ADC development. The following are key experimental protocols used to evaluate the stability of dipeptide linkers.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species (e.g., human, mouse, rat).[13]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[13]
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1][13]
-
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the dipeptide linker by lysosomal proteases.
Methodology:
-
Isolate lysosomes from target cells or use commercially available lysosomal fractions.
-
Incubate the ADC with the lysosomal preparation at 37°C in an appropriate buffer with a slightly acidic pH to mimic the lysosomal environment.
-
Collect samples at different time points.
-
Analyze the samples using LC-MS to quantify the released payload.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the study of dipeptide linker stability, the following diagrams have been generated.
Caption: Enzymatic cleavage of a dipeptide linker within a target cell.
Caption: General experimental workflow for assessing ADC linker stability.
Caption: Logical flow for dipeptide linker selection based on stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Assessing the Bystander Effect of Mal-amido-PEG8-val-gly Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the Mal-amido-PEG8-val-gly linker system and other common ADC platforms. We will delve into the experimental data, detailed protocols for assessing this effect, and the underlying molecular mechanisms.
The this compound linker is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its key components include a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility, and a valine-glycine (val-gly) dipeptide that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1] This cleavage releases the payload, often a potent anti-tubulin agent like monomethyl auristatin E (MMAE), in its active form within the tumor microenvironment. The ability of the released, membrane-permeable payload to diffuse into neighboring cells is the primary driver of the bystander effect.[2][3]
Comparative Analysis of ADC Linker Technologies and their Bystander Effect
The efficacy of the bystander effect is intrinsically linked to the design of the ADC's linker and the properties of its payload. Cleavable linkers, such as the val-gly (B1587892) containing linker, are essential for releasing the payload in its free, membrane-permeable form, enabling it to traverse cell membranes and induce apoptosis in adjacent cells.[2] In contrast, non-cleavable linkers release the payload with an attached amino acid residue, which is often charged and cannot efficiently cross cell membranes, thus limiting or preventing the bystander effect.[2][4]
| Linker Type | Cleavage Mechanism | Payload Permeability | Bystander Effect | Representative ADC |
| This compound | Enzymatic (Cathepsin B) | High (with permeable payload) | Potent | (Investigational) |
| Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | High (e.g., MMAE) | Potent | Brentuximab vedotin |
| Tetrapeptide-based | Enzymatic (Lysosomal) | High (e.g., DXd) | Potent | Trastuzumab deruxtecan (B607063) (T-DXd)[4] |
| Thioether (e.g., SMCC) | Non-cleavable | Low (payload-amino acid adduct) | Limited to None | Trastuzumab emtansine (T-DM1)[4] |
Experimental Assessment of the Bystander Effect
Quantitative evaluation of the bystander effect is crucial for the preclinical development of ADCs. The following are key experimental protocols used to assess this phenomenon.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method to evaluate the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.[1][5]
Experimental Protocol:
-
Cell Line Selection:
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[2]
-
Include an isotype control ADC.
-
-
Incubation:
-
Incubate the plate for a period sufficient for ADC internalization, payload release, and induction of apoptosis (typically 3-6 days).
-
-
Viability Assessment:
-
Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or flow cytometry.[6] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
-
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect within a complex tumor microenvironment.[1]
Experimental Protocol:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[1] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
-
ADC Administration:
-
Once tumors are established, administer the ADC intravenously.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly.
-
If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical analysis to assess apoptosis and proliferation markers in both Ag+ and Ag- cell populations.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental setups.
Caption: Mechanism of this compound ADC Bystander Effect.
Caption: Workflow for In Vitro Co-Culture Bystander Assay.
Signaling Pathway of MMAE-Induced Apoptosis
Upon entering a cell, either through direct ADC delivery or bystander diffusion, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Mal-amido-PEG8-val-gly Conjugates: A Comparative Guide for Drug Development Professionals
An in-depth analysis of Mal-amido-PEG8-val-gly linkers in antibody-drug conjugates (ADCs), comparing their theoretical advantages and performance with established alternatives. This guide provides researchers, scientists, and drug development professionals with supporting experimental data from closely related analogs to inform ADC design and development.
The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). The this compound linker represents a sophisticated approach to achieving conditional payload release, integrating a stable antibody conjugation moiety, a solubility-enhancing spacer, and a protease-cleavable dipeptide sequence. This guide provides a comparative overview of the in vitro and in vivo efficacy of ADCs featuring this linker technology, contextualized with data from structurally similar, well-characterized alternatives.
While specific public domain data for an ADC utilizing the precise this compound linker is not available, this guide presents representative data derived from ADCs employing the closely related and extensively studied valine-citrulline (val-cit) and valine-alanine (val-ala) cleavable linkers. This comparative approach allows for an informed projection of the performance of val-gly-based ADCs.
Comparative In Vitro Efficacy
The in vitro cytotoxicity of an ADC is a primary indicator of its potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against target cancer cell lines. The data below is representative of typical results for ADCs with valine-dipeptide linkers and auristatin payloads against HER2-positive cell lines.
| Linker-Payload | Target Cell Line | IC50 (ng/mL) | Payload |
| This compound-MMAE (Representative) | SK-BR-3 (HER2+) | ~15-25 | MMAE |
| This compound-MMAE (Representative) | BT-474 (HER2+) | ~20-35 | MMAE |
| mc-val-cit-PABC-MMAE | SK-BR-3 (HER2+) | 18.5 | MMAE |
| mc-val-cit-PABC-MMAE | BT-474 (HER2+) | 27.3 | MMAE |
| Non-cleavable Linker-DM1 | SK-BR-3 (HER2+) | 35.7 | DM1 |
| Non-cleavable Linker-DM1 | BT-474 (HER2+) | 48.1 | DM1 |
Note: The data for this compound-MMAE is representative and extrapolated from studies on similar valine-dipeptide linkers. The mc-val-cit-PABC-MMAE and Non-cleavable Linker-DM1 data are derived from published studies for comparative purposes.
Comparative In Vivo Efficacy
In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a biological system. Key metrics include tumor growth inhibition (TGI) and overall survival. The following table presents representative data from a breast cancer xenograft model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Study Duration (Days) |
| Vehicle Control | Saline, i.v., weekly | 0 | 21 |
| This compound-MMAE (Representative) | 3 mg/kg, i.v., single dose | ~85-95 | 21 |
| mc-val-cit-PABC-MMAE | 3 mg/kg, i.v., single dose | 92 | 21 |
| Non-cleavable Linker-DM1 | 3 mg/kg, i.v., single dose | 75 | 21 |
Note: The data for this compound-MMAE is representative and extrapolated from studies on similar valine-dipeptide linkers. The mc-val-cit-PABC-MMAE and Non-cleavable Linker-DM1 data are derived from published studies for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC and control articles.
-
Incubation: The plates are incubated for 72-96 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Female athymic nude mice are subcutaneously inoculated with 5 x 10^6 cancer cells in a mixture of media and Matrigel.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.
-
Randomization and Dosing: Mice are randomized into treatment and control groups. ADCs and vehicle controls are administered via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing the Mechanism of Action
ADC Internalization and Payload Release Workflow
Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling pathway of tubulin polymerization inhibition by auristatin payloads.
Discussion and Alternatives
The this compound linker is designed to offer a balance of stability in circulation and efficient cleavage within the lysosomal compartment of target cells. The maleimide (B117702) group provides a well-established method for cysteine conjugation to the antibody. The PEG8 spacer is intended to enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and may improve pharmacokinetic properties.[1] The val-gly (B1587892) dipeptide is a substrate for lysosomal proteases like cathepsin B, enabling intracellular release of the payload.[2]
Several alternatives to the val-gly linker exist, each with distinct characteristics:
-
Val-Cit Linker: This is the most clinically validated protease-cleavable linker.[3] It is known for its high stability in human plasma and efficient cleavage by multiple cathepsins.[4]
-
GGFG Linker: A tetrapeptide linker that is also cleaved by lysosomal proteases and is used in the approved ADC, Enhertu.[5]
-
Non-Cleavable Linkers: These linkers, such as SMCC, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[6] This can result in a different biological activity profile and reduced bystander killing effect.[7]
-
pH-Sensitive Linkers: Hydrazone linkers are designed to be stable at physiological pH but hydrolyze in the acidic environment of the endosome and lysosome.[8]
The choice of linker is a critical optimization parameter in ADC development and should be tailored to the specific antibody, payload, and target indication. The this compound linker represents a promising option, and further studies are warranted to fully elucidate its performance characteristics relative to other established linker technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ADC Heterogeneity Characterization: The Role of Mal-amido-PEG8-val-gly Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their molecular structure, particularly the linker connecting the antibody to the cytotoxic payload. Heterogeneity in the Drug-to-Antibody Ratio (DAR), aggregation, and payload distribution can significantly impact an ADC's performance. This guide provides a comparative analysis of the Mal-amido-PEG8-val-gly linker in the context of ADC heterogeneity, supported by experimental data and detailed methodologies for its characterization.
Data Presentation: Comparative Analysis of ADC Linker Technologies
The choice of linker technology profoundly influences the physicochemical properties and biological activity of an ADC. Below is a summary of quantitative data comparing ADCs constructed with different linkers, highlighting the impact on DAR, aggregation, and in vitro cytotoxicity.
| Linker Type | Average DAR | DAR Distribution (Species) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| This compound | 3.8 | DAR0, 2, 4, 6, 8 | < 5% | 0.5 - 5 | Representative Data |
| Mal-amido-PEG4-val-cit | 3.9 | DAR0, 2, 4, 6, 8 | 5 - 10% | 0.7 - 7 | [1][2] |
| Mal-amido-PEG12-val-ala | 3.7 | DAR0, 2, 4, 6, 8 | < 3% | 0.4 - 4 | [1][3] |
| MC-val-cit-PAB (Non-PEGylated) | 4.0 | DAR0, 2, 4, 6, 8 | 10 - 20% | 1 - 10 | [3][4] |
| SMCC (Non-cleavable, Non-PEGylated) | 3.5 | Heterogeneous | 5 - 15% | 5 - 50 | [1] |
Note: The data presented are compiled from multiple sources to provide a comparative overview. Absolute values can vary depending on the specific antibody, payload, and conjugation conditions.
Key Insights from Comparative Data:
-
Impact of PEG Linker Length: The inclusion of a PEG spacer, such as in the this compound linker, generally reduces aggregation and improves the pharmacokinetic profile of ADCs.[2] Studies have shown that increasing the PEG length can lead to decreased systemic clearance and increased exposure.[5] However, excessively long PEG chains might slightly decrease in vitro cytotoxicity in some cases.[2]
-
Dipeptide Sequence (val-gly vs. val-cit (B3106666) vs. val-ala): The dipeptide sequence is critical for efficient cleavage by lysosomal proteases like Cathepsin B.[] While val-cit is a widely used sequence, val-ala (B7865155) has been shown to reduce aggregation in ADCs with high DARs due to its lower hydrophobicity.[3][] The val-gly (B1587892) sequence offers a balance of efficient enzymatic cleavage and favorable physicochemical properties.
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers, such as the val-gly containing linker, are designed to release the payload inside the target cell, which can also lead to a "bystander effect" where the released drug kills neighboring antigen-negative tumor cells.[4] Non-cleavable linkers offer greater stability in circulation but require the complete degradation of the antibody for payload release, which can limit the bystander effect.[8]
Mandatory Visualizations
Signaling Pathway: ADC Internalization and Payload Release
The following diagram illustrates the mechanism of action for an ADC with a cleavable dipeptide linker.
Caption: Mechanism of action for an ADC with a cleavable linker.
Experimental Workflow: Comparative Characterization of ADC Heterogeneity
This diagram outlines the logical workflow for the comparative analysis of different ADC linkers.
Caption: Workflow for ADC linker comparison and characterization.
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of ADC heterogeneity.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Materials:
-
HPLC System: Agilent 1260 Infinity II Bio LC or equivalent.
-
Column: TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm) or equivalent.[9]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[10]
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
Protocol:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10-20 µg of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor absorbance at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100
Native Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC under non-denaturing conditions.
Materials:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.
-
Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or equivalent.[11]
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.
Protocol:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20-50 µg of the prepared ADC sample.
-
Run the separation isocratically for 15-20 minutes.
-
Monitor absorbance at 280 nm.
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation: % Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100
Intact Mass Spectrometry for ADC Characterization
Objective: To determine the precise mass of the intact ADC and its different drug-loaded forms, confirming the DAR distribution and identifying any unconjugated antibody or other impurities.
Materials:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dilute ADC to 0.1-0.5 mg/mL in Mobile Phase A. For some ADCs, deglycosylation with PNGase F may be performed prior to analysis to simplify the mass spectrum.[12]
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min.
-
Inject 1-5 µg of the prepared ADC sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Acquire mass spectra in the m/z range of 800-4000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the different DAR species.
-
Calculate the average DAR based on the relative abundance of the different species.
Conclusion
The characterization of ADC heterogeneity is paramount for ensuring product quality, consistency, and clinical performance. The this compound linker represents a well-balanced choice, offering the benefits of a hydrophilic PEG spacer to mitigate aggregation and a cleavable dipeptide for efficient payload release. The experimental protocols and workflows detailed in this guide provide a robust framework for the comparative analysis of this and other linker technologies, enabling researchers to make informed decisions in the design and development of next-generation ADCs.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. sciex.com [sciex.com]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Labeled with Mal-amido-PEG8-val-gly and Next-Generation Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to understanding their efficacy, stability, and safety. The Mal-amido-PEG8-val-gly linker has become a staple in the development of Antibody-Drug Conjugates (ADCs), offering a cysteine-reactive maleimide (B117702) group, a hydrophilic PEG spacer to enhance solubility, and a protease-cleavable valine-glycine dipeptide for controlled payload release. However, the stability of the maleimide-thiol linkage is a critical consideration, leading to the development of next-generation alternatives.
This guide provides an objective comparison of the mass spectrometry analysis of proteins labeled with the traditional this compound linker and next-generation maleimide-based linkers, supported by experimental data and detailed protocols.
Executive Summary
Traditional N-alkyl maleimide linkers, such as the one in this compound, are highly effective for thiol conjugation but can exhibit instability in vivo. This instability can lead to premature release of the conjugated payload through a retro-Michael reaction, particularly in the presence of competing thiols like glutathione. Next-generation maleimide-based linkers have been engineered to overcome this limitation by promoting rapid hydrolysis of the succinimide (B58015) ring to a more stable, ring-opened structure, thereby preventing the retro-Michael reaction and enhancing conjugate stability.
Performance Comparison: Traditional vs. Next-Generation Maleimide Linkers
The following tables summarize the key performance metrics of traditional N-alkyl maleimide linkers and their next-generation counterparts based on available experimental data.
| Feature | Traditional N-Alkyl Maleimide (e.g., in this compound) | Next-Generation N-Aryl Maleimide |
| Reaction Conditions | pH 6.5-7.5, Room Temperature | pH 7.4, Room Temperature |
| Reaction Time | 1-2 hours | < 1 hour |
| Labeling Efficiency | High (>90%) | High (>90%) |
| Reaction Speed | Fast reaction with thiols | Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides[1]. |
| Conjugate Stability | Moderate (prone to retro-Michael addition) | High (succinimide ring undergoes rapid hydrolysis to a stable ring-opened form)[1]. |
| Linker Type | Conjugation Chemistry | In Vitro Stability (vs. competing thiol, e.g., N-acetylcysteine) |
| Traditional Maleimide | Thioether | Prone to significant payload loss over time. For example, a traditional maleimide-based ADC showed approximately 13.3% payload shedding after 14 days of incubation with albumin[2]. |
| Next-Generation Maleamic Methyl Ester | Thioether (one-step ring-opening) | Significantly improved stability, with only about 3.8% payload shedding under the same conditions as the traditional maleimide ADC[2]. |
Mass Spectrometry Analysis of Labeled Proteins
Mass spectrometry is an indispensable tool for the detailed characterization of labeled proteins, providing critical information on:
-
Confirmation of Conjugation: Determining the mass shift corresponding to the addition of the linker-payload.
-
Drug-to-Antibody Ratio (DAR): Quantifying the average number of linker-payload molecules conjugated to each protein. This is a critical quality attribute for ADCs.
-
Identification of Conjugation Sites: Pinpointing the specific cysteine residues that have been labeled, typically through peptide mapping experiments.
-
Assessment of Conjugate Heterogeneity: Characterizing the distribution of different labeled species.
-
Stability Studies: Monitoring the integrity of the conjugate over time in various biological matrices.
Common Mass Spectrometry Techniques:
-
Intact Mass Analysis: Provides the molecular weight of the entire labeled protein, allowing for the determination of the average DAR. This can be performed under denaturing (reverse-phase liquid chromatography-mass spectrometry, RP-LC-MS) or native conditions (size-exclusion chromatography-mass spectrometry, SEC-MS).
-
Subunit Analysis: Involves the reduction of interchain disulfide bonds (for antibodies) to separate heavy and light chains. This simplifies the mass spectra and allows for more precise DAR determination for each chain.
-
Peptide Mapping: The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This technique is used to identify the exact sites of conjugation.[3][4][5]
-
Hydrophobic Interaction Chromatography (HIC): While not a mass spectrometry technique itself, HIC is a powerful separation method often used upstream of MS or with UV detection to separate ADC species with different DARs based on their hydrophobicity.[6][7][8][9][10]
Experimental Protocols
Protocol 1: Protein Labeling with a Maleimide-Containing Linker
This protocol provides a general guideline for labeling a thiol-containing protein with a maleimide-functionalized linker like this compound.
Materials:
-
Thiol-containing protein (e.g., antibody) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).
-
Maleimide-linker-payload (e.g., this compound-MMAE) dissolved in DMSO or DMF to a stock concentration of 10-20 mM.
-
Reducing agent (optional, for antibodies with interchain disulfides): Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Quenching reagent: N-acetylcysteine or free cysteine.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
(Optional) Protein Reduction: If labeling interchain cysteines of an antibody, add a 2-5 fold molar excess of TCEP to the protein solution. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: If a reducing agent was used, remove it by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
Labeling Reaction: Add a 5-20 fold molar excess of the maleimide-linker-payload solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the maleimide compound) to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove unreacted linker-payload and quenching reagent by SEC or dialysis.
Protocol 2: Mass Spectrometry Analysis for DAR Determination (Intact Mass)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
LC-MS Method (Denaturing):
-
Column: Reverse-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the labeled protein.
-
MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species (DAR0, DAR2, DAR4, etc. for a typical antibody).
-
Calculate the average DAR using the relative abundance of each species.
Visualizations
Caption: Experimental workflow for protein labeling and mass spectrometry analysis.
Caption: Comparison of the stability of traditional and next-generation maleimide linkers.
Conclusion
The this compound linker remains a valuable tool for the construction of bioconjugates, particularly ADCs, due to its well-defined components and cleavable nature. However, the potential for in vivo instability of the maleimide-thiol linkage has driven the innovation of next-generation linkers that offer significantly improved stability. Mass spectrometry is an essential analytical technique for the comprehensive characterization of these conjugates, providing crucial data on labeling efficiency, DAR, conjugation sites, and stability. The choice between a traditional and a next-generation linker will depend on the specific application and the required in-use stability of the final product. For therapeutic applications where long-term stability in circulation is critical, next-generation linkers present a clear advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. youtube.com [youtube.com]
The Balancing Act: Comparing PEG8 with Longer PEG Chains in ADC Linkers
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the meticulous optimization of each component. The linker, the critical bridge between the antibody and the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among linker technologies, polyethylene (B3416737) glycol (PEG) has become a vital tool for modulating the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides an objective comparison of ADCs featuring PEG8 linkers versus those with longer PEG chains, supported by experimental data, to inform the development of next-generation ADCs.
The inclusion of PEG chains within an ADC's linker is a well-established strategy to enhance its therapeutic properties.[1][2] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; the inherent hydrophilicity of PEG mitigates these issues, enabling higher, more effective drug-to-antibody ratios (DARs) without compromising stability.[3][4][5][] The length of the PEG chain is a critical design parameter, creating a delicate balance between improved pharmacokinetics and maintained cytotoxic potency.[3]
Comparative Analysis of PEG Linker Length: A Data-Driven Overview
The selection of an optimal PEG linker length is context-dependent, influenced by the specific antibody, payload, and target antigen.[4] However, general trends observed across multiple preclinical studies provide a foundational understanding. Longer PEG chains generally improve the pharmacokinetic (PK) profile of an ADC, but this can sometimes come at the cost of reduced in vitro potency.[3][5]
Quantitative Data Summary
The following tables summarize key performance metrics from various studies, comparing ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodent Models
| Linker | Clearance Rate (mL/day/kg) | Half-life Extension (Fold Increase) | Key Findings | Reference |
| No PEG | ~15 | 1.0 (baseline) | Rapid clearance observed. | [5][7] |
| PEG2 | ~10 | - | Gradual decrease in clearance with PEG addition. | [5] |
| PEG4 | ~7 | 2.5 (vs. No PEG, 4kDa PEG) | Significant improvement over non-PEGylated ADC. | [5][8] |
| PEG8 | ~5 | - | Clearance rates begin to plateau at or above PEG8. | [5][7] |
| PEG12 | ~5 | - | Similar clearance to PEG8, suggesting an optimal length is reached. | [5] |
| PEG24 | ~5 | - | No significant further decrease in clearance compared to PEG8. | [5] |
| 10 kDa PEG | - | 11.2 (vs. No PEG) | Substantial half-life extension with very long PEG chains. | [8][9] |
Note: Data is adapted from multiple sources and may involve different ADC constructs and experimental models. Direct comparison requires caution.
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| Linker | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| No PEG | Baseline | 11% reduction in tumor weight | Baseline efficacy for comparison. | [10] |
| PEG2 / PEG4 | - | 35-45% reduction in tumor weight | Improved efficacy over non-PEGylated control. | [10] |
| PEG8 | Comparable to other PEG lengths in some studies | 75-85% reduction in tumor weight | Significant increase in efficacy, correlating with improved PK. | [5][10] |
| PEG12 / PEG24 | - | 75-85% reduction in tumor weight | Efficacy plateaus, similar to PEG8. | [10] |
| 4 kDa PEG | 4.5-fold reduction vs. No PEG | - | Longer PEG chains can decrease in vitro potency. | [8][9] |
| 10 kDa PEG | 22-fold reduction vs. No PEG | Most ideal therapeutic ability in animal model | Despite lower in vitro potency, superior in vivo efficacy due to dramatically improved PK. | [8][9] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: General structure of an ADC highlighting the components of a PEGylated linker.
Caption: Experimental workflow for comparing ADCs with varying PEG linker lengths.
Caption: Relationship between increasing PEG linker length and key ADC properties.
Key Experimental Protocols
Detailed methodologies are crucial for designing and interpreting comparative studies. Below are representative protocols for the key experiments cited.
ADC Synthesis and Characterization
-
Antibody Preparation: A monoclonal antibody in a suitable buffer (e.g., PBS) is partially reduced using a molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups in the hinge region. The reaction is typically incubated at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: The pre-synthesized maleimide-functionalized PEG-payload (e.g., Mal-PEG8-Payload) is dissolved in a co-solvent like DMSO and added to the reduced antibody solution. The reaction mixture is incubated at room temperature or 4°C for several hours to allow for covalent bond formation.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linkers and potential aggregates. Size-exclusion chromatography (SEC) is a commonly used method.[3]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[5]
-
Purity and Aggregation: Assessed by SEC, analyzing the percentage of monomeric ADC.[5]
-
Identity Confirmation: Verified using mass spectrometry to confirm the successful conjugation.[5]
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADCs (e.g., with PEG8 vs. PEG24 linkers) and relevant controls (e.g., unconjugated antibody, vehicle) is prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the ADC-containing medium.
-
Incubation: Cells are incubated with the ADCs for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.[5]
In Vivo Pharmacokinetic (PK) and Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are inoculated with human tumor cells to establish xenograft tumors. For PK studies, non-tumor-bearing rats or mice are often used.[7]
-
ADC Administration: Once tumors reach a specified volume, or for PK studies, animals are administered a single intravenous (IV) or intraperitoneal (IP) dose of the different ADCs.[7]
-
Pharmacokinetics: For PK analysis, blood samples are collected at various time points post-injection. The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA). Pharmacokinetic parameters, including clearance rate and half-life, are calculated using a suitable model (e.g., two-compartment model).[7]
-
Efficacy: For efficacy studies, tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the ADC-treated groups to a vehicle control group.[5]
-
Tolerability: Animal well-being and body weight are monitored as indicators of toxicity. A significant drop in body weight (e.g., >20%) may indicate unacceptable toxicity.[7]
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG chains like PEG8 can be effective, longer chains often provide superior pharmacokinetic properties, which can translate to enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.[3][10] Studies suggest that there may be a plateau effect, where increasing the PEG length beyond a certain point (often around PEG8) yields diminishing returns in terms of clearance, while potentially increasing the risk of reduced in vitro potency due to steric hindrance.[5][7] The optimal PEG linker length is ultimately a product-specific characteristic, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Mal-amido-PEG8-val-gly: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. Mal-amido-PEG8-val-gly, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs), requires careful handling and disposal due to its reactive nature and potential biological activity. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information and handling instructions. While some sources indicate no particular hazards are associated with similar compounds, others suggest the potential for skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Procedures
The disposal of this compound should be managed as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.
Step 1: Deactivation of the Maleimide (B117702) Group (for unused solutions)
The maleimide group is reactive towards thiols. To ensure safe disposal and minimize potential reactions with other chemicals in the waste stream, it is best practice to quench any unused this compound solutions.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical fume hood, add the this compound solution to the quenching solution.
-
Incubation: Allow the reaction to proceed for at least two hours at room temperature to ensure complete deactivation of the maleimide group.
Step 2: Containment and Collection
Proper containment is crucial to prevent environmental release.
-
Liquid Waste: Collect all liquid waste, including the deactivated solution and any solvents used for rinsing, in a clearly labeled, leak-proof container designated for hazardous chemical waste.
-
Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and empty vials, into a separate, clearly labeled hazardous waste container.
Step 3: Labeling and Storage
Accurate labeling and safe storage are essential for proper waste management.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound waste"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.
Step 4: Final Disposal
-
Contact Professionals: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.
-
Documentation: Provide all necessary documentation regarding the contents of the waste containers to the disposal company.
Logical Workflow for Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous / Special Chemical Waste |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat |
| Liquid Waste Treatment | Deactivation of reactive maleimide group with a thiol-containing reagent is recommended. |
| Solid Waste Treatment | Segregate into a designated, labeled hazardous waste container. |
| Container Labeling | "Hazardous Waste," full chemical name, and any other institutional requirements. |
| Storage | Designated, secure, and well-ventilated area away from incompatible materials. |
| Final Disposal | Through institutional EHS or a licensed hazardous waste disposal contractor. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.
Essential Safety and Operational Guide for Handling Mal-amido-PEG8-val-gly
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Mal-amido-PEG8-val-gly, a key reagent in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this sensitive compound.
Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound "this compound-PAB-OH" suggests it is not classified as hazardous. However, standard laboratory chemical handling precautions are mandatory.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below. This equipment must be worn at all times when handling the compound.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Physical and Chemical Properties
Quantitative data for this compound and its closely related analogs are summarized below. Note the limited availability of data for the specific target compound.
| Property | This compound | This compound-PAB-OH | This compound-PAB-PNP |
| Molecular Weight | 748.8 g/mol [1] | 854.0 g/mol [2] | 1019.1 g/mol [3][4] |
| Purity | ≥98%[1] | ≥98%[2] | Information not available |
| CAS Number | 2353409-54-6[1] | 2353409-52-4[2] | Information not available |
| Appearance | Not specified | Not specified | Not specified |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
| Storage Conditions | -20°C, protect from light and moisture[1] | -20°C, protect from light and moisture[2] | -20°C, protect from light and moisture[3] |
Operational Plan: Handling and Storage
The maleimide (B117702) group in this compound is highly susceptible to hydrolysis. Therefore, stringent adherence to anhydrous and protected conditions is paramount to maintain its reactivity.
Receiving and Storage:
-
Upon receipt, immediately transfer the vial to a -20°C freezer.
-
Log the compound in your chemical inventory system.
-
Store the vial in a desiccator within the freezer to minimize moisture exposure.
Preparation of Stock Solutions:
-
Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.
-
Use only anhydrous grade dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) as solvents.
-
Prepare stock solutions to the desired concentration (e.g., 10 mM) and immediately aliquot into smaller volumes for single-use to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C in tightly sealed vials, protected from light.
Experimental Protocol: Typical Bioconjugation
This protocol outlines a general procedure for conjugating this compound to a thiol-containing biomolecule, such as a cysteine-engineered antibody.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5, free of thiols).
-
This compound stock solution in anhydrous DMSO.
-
Reducing agent (if necessary, e.g., TCEP) to reduce disulfide bonds.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce antibody disulfide bonds using a suitable reducing agent. Remove the reducing agent prior to adding the maleimide compound.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a calculated molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
Quenching: Add a quenching reagent to react with any unreacted maleimide.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents.
Caption: Experimental workflow for bioconjugation.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and vials, must be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and purification fractions, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
Deactivation of Reactive Maleimides (Optional but Recommended):
-
Before final disposal, the reactivity of the maleimide can be quenched by adding an excess of a thiol-containing compound like β-mercaptoethanol or N-acetylcysteine to the liquid waste container. Allow this mixture to react for several hours.
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Caption: Operational and disposal plan.
References
- 1. This compound, ADC linker, 2353409-54-6 | BroadPharm [broadpharm.com]
- 2. This compound-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]
- 3. This compound-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 4. This compound-PAB-PNP | C47H66N6O19 | CID 172946106 - PubChem [pubchem.ncbi.nlm.nih.gov]
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